molecular formula C5H11NO B058786 [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol CAS No. 1221274-33-4

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Cat. No.: B058786
CAS No.: 1221274-33-4
M. Wt: 101.15 g/mol
InChI Key: CVFJLNNLCHRICT-WHFBIAKZSA-N
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Description

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol is a chiral cyclopropane derivative of high interest in pharmaceutical and organic chemistry research. This compound features both a primary alcohol (-CH2OH) and a primary amine (-CH2NH2) functional group attached to a rigid cyclopropane ring in a specific (1R,2R) stereochemistry. The presence of these two distinct, reactive sites on a strained carbocyclic framework makes it a valuable and versatile chiral building block or intermediate for the synthesis of more complex molecules . Researchers may utilize this compound in the development of novel active compounds, as the cyclopropane moiety is a common motif in medicinal chemistry known to influence a molecule's metabolic stability, potency, and conformational properties. The primary amine group can undergo reactions such as amide bond formation or reductive amination, while the alcohol can be oxidized or used in esterification reactions . As a chiral synthon, it can serve as a precursor for ligands in asymmetric catalysis or for the construction of constrained peptides. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the relevant safety data sheet (SDS) before use, as handling of all chemicals requires appropriate safety precautions .

Properties

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFJLNNLCHRICT-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17352-97-5
Record name rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
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Foundational & Exploratory

chemical structure and properties of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: [(1R,2R)-2-(Aminomethyl)cyclopropyl]methanol

Executive Summary

[(1R,2R)-2-(Aminomethyl)cyclopropyl]methanol (CAS: 1221274-33-4) represents a high-value chiral building block in modern drug discovery. Distinguished by its rigid cyclopropane core, this scaffold serves as a conformationally constrained bioisostere for flexible amino alcohol chains (e.g.,


-aminobutyric acid or GABA analogs). Its utility lies in its ability to lock pharmacophores into bioactive conformations, thereby reducing the entropic penalty of binding while simultaneously blocking metabolic hot spots typical of alkyl chains. This guide provides a comprehensive technical analysis of its properties, asymmetric synthesis, and application in fragment-based drug design (FBDD).

Structural Identity & Stereochemistry

The molecule features a 1,2-disubstituted cyclopropane ring.[1] The (1R,2R) absolute configuration designates a trans relationship between the hydroxymethyl (-CH₂OH) and aminomethyl (-CH₂NH₂) substituents. This trans geometry is critical for projecting functional groups into specific vector spaces that mimic extended peptide conformations.

Parameter Technical Detail
IUPAC Name [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
Common Synonyms trans-(1R,2R)-2-Aminomethyl-cyclopropyl carbinol; 1,2-Methano-4-aminobutanol
CAS Number 1221274-33-4 (Specific Isomer); 45434-02-4 (Racemate)
SMILES NC[C@@H]1C[C@@H]1CO
Molecular Formula C₅H₁₁NO
Stereochemistry (1R,2R) – Trans

Physicochemical Profile

As a polar, low-molecular-weight fragment, this compound adheres strictly to "Rule of 3" criteria for fragment-based design. Its high water solubility and low lipophilicity make it an ideal "solubilizing linker" in larger drug molecules.

Property Value Implication for Drug Design
Molecular Weight 101.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) -1.11Highly hydrophilic; improves aqueous solubility of lipophilic payloads.
TPSA 46.3 ŲExcellent membrane permeability potential (Polar Surface Area < 60 Ų).
H-Bond Donors 2 (OH, NH₂)Capable of specific vector interactions with receptor pockets.
H-Bond Acceptors 2Facilitates solvation and receptor binding.
pKa (Amine) ~9.5Predominantly protonated at physiological pH (cationic interaction).
Boiling Point ~180°C (760 mmHg)High boiling point requires vacuum distillation for purification.

Synthetic Methodology

The synthesis of the enantiopure (1R,2R) isomer is non-trivial due to the challenge of controlling relative and absolute stereochemistry on the strained ring. Two primary routes are established: the industrial Enzymatic Resolution and the academic gold-standard Charette Asymmetric Cyclopropanation .

Route A: Charette Asymmetric Cyclopropanation (Direct Stereocontrol)

This method utilizes a chiral dioxaborolane ligand to direct the Simmons-Smith cyclopropanation of an allylic alcohol. It is preferred for generating high enantiomeric excess (ee > 90%) without wasteful resolution steps.

  • Precursor: trans-4-Amino-2-buten-1-ol (N-protected).

  • Reagents: Et₂Zn, CH₂I₂, Chiral Dioxaborolane Ligand.

  • Mechanism: The zinc carbenoid coordinates to the allylic alcohol oxygen and the chiral ligand, delivering the methylene group to one face of the alkene.

Route B: Chemo-Enzymatic Resolution (Scalable)

For kilogram-scale production, resolving a racemic ester precursor using lipases (e.g., Candida antarctica Lipase B) is often more cost-effective.

  • Step 1: Synthesis of racemic trans-ethyl 2-formylcyclopropane-1-carboxylate.

  • Step 2: Reductive amination to install the amine.

  • Step 3: Enzymatic hydrolysis to selectively isolate the (1R,2R) ester or acid.

Synthesis_Pathway Figure 1: Charette Asymmetric Cyclopropanation Strategy Start Allylic Alcohol (N-Protected) Intermed Zinc Carbenoid Complex Start->Intermed Coordination Reagent Et2Zn / CH2I2 + Chiral Ligand Reagent->Intermed Product (1R,2R)-Cyclopropyl Methanol Intermed->Product Asymmetric Cyclopropanation

Figure 1: Mechanistic flow of the Charette Asymmetric Cyclopropanation, the preferred route for high-enantiopurity synthesis.

Medicinal Chemistry Applications

The (1R,2R)-2-(aminomethyl)cyclopropyl]methanol scaffold is a versatile tool in the medicinal chemist's arsenal, primarily used to address metabolic and conformational challenges.

Metabolic Stability (The "Cyclopropyl Wall")

Linear alkyl chains (e.g., ethyl or propyl linkers) are susceptible to rapid oxidation by Cytochrome P450 enzymes. Incorporating the cyclopropyl ring:

  • Removes abstractable protons: The C-H bonds on a cyclopropane ring possess higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol), making them resistant to radical abstraction.

  • Steric Shielding: The ring bulk hinders the approach of metabolic enzymes to adjacent sites.

Bioisosterism & Conformational Locking

This scaffold acts as a rigid bioisostere for


-amino alcohols  and GABA . By freezing the rotation around the C-C bonds, the molecule can be locked into a "bioactive" conformation, reducing the entropy loss upon binding to a receptor. This often results in a 10-100x increase in potency compared to the flexible chain analog.

MedChem_App Figure 2: Pharmacodynamic advantages of cyclopropyl rigidification. Flexible Flexible Linear Analog (High Entropy, Low Potency) Scaffold (1R,2R)-Cyclopropyl Core Flexible->Scaffold Rigidification Target Receptor Binding Pocket Scaffold->Target Pre-organized Vector Result High Affinity Complex (Metabolically Stable) Target->Result Reduced Entropic Penalty

Figure 2: Logic flow demonstrating how rigidification enhances receptor affinity and metabolic stability.

Analytical Characterization

Verifying the identity of this compound requires careful analysis of the NMR signals, particularly the high-field cyclopropyl protons.

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Cyclopropyl Ring Protons: Distinctive multiplets in the 0.4 – 1.2 ppm range. The coupling constants (

      
      ) allow differentiation between cis and trans isomers (Trans 
      
      
      
      is typically smaller, ~4-6 Hz, than Cis
      
      
      , ~7-10 Hz).
    • Diastereotopic Protons: The protons on the -CH₂OH and -CH₂NH₂ groups will appear as diastereotopic ABX systems due to the adjacent chiral centers.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 102.15 m/z.

    • Fragmentation often shows loss of NH₃ (17 Da) or H₂O (18 Da).

Handling & Safety Protocols

  • Hazard Classification: Irritant (Skin/Eye). The free amine is basic and can cause chemical burns.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: The cyclopropane ring is strained but kinetically stable. Avoid strong acids which can trigger ring-opening solvolysis.

References

  • Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society.[2]

  • Wilsmore, L., et al. (2025). "The Cyclopropyl Fragment in Modern Drug Discovery." Journal of Medicinal Chemistry.

  • PubChem Database. "Compound Summary: [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol."[3] National Library of Medicine.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry.

Sources

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, safety, and applications of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol .

Compound Identity & Core Data

This compound represents a high-value chiral building block in medicinal chemistry, specifically valued for its ability to introduce conformational constraint and metabolic stability into drug candidates. The (1R,2R) stereochemistry provides a specific 3D vector critical for target selectivity in enzyme inhibitors (e.g., LSD1, KDM1A) and receptor modulators.

Attribute Details
Chemical Name [(1R,2R)-2-(Aminomethyl)cyclopropyl]methanol
CAS Number 1221274-33-4 (Note: CAS 102225-89-8 refers to the (1R,2S) isomer)
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Stereochemistry trans-1,2-disubstitution (1R, 2R)
Appearance Colorless to pale yellow viscous liquid
Density ~1.08 g/cm³
Boiling Point ~180–185 °C (at 760 mmHg)
Solubility Highly soluble in water, methanol, DMSO; moderate in DCM.[1][2][3][4][5]
Structural Significance

The cyclopropane ring acts as a bioisostere for alkene or ethyl groups but with added rigidity. The trans-(1R,2R) configuration fixes the spatial distance between the hydrogen bond donor (amine) and acceptor/donor (alcohol), which is often exploited to span specific pockets in active sites (e.g., bridging the FAD cofactor and substrate binding site in amine oxidases).

Safety Data Sheet (SDS) Analysis

Hazard Classification (GHS): Based on structural analogues and the (1R,2S) diastereomer.

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage (Category 1B). Note: Amines on small rings often exhibit higher basicity and corrosivity.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield. Work inside a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and sensitive to CO₂ (carbamate formation).

  • In Case of Contact:

    • Eyes: Rinse cautiously with water for 15+ minutes. Remove contact lenses. Immediate medical attention required.

    • Skin: Wash with soap and water. Remove contaminated clothing.

Synthetic Pathways

The synthesis of the specific (1R,2R) enantiomer requires controlling both the relative (trans) and absolute (R,R) stereochemistry. The most robust industrial route involves the resolution of a trans-dicarboxylate intermediate.

Route A: Resolution of trans-Cyclopropane Dicarboxylate

This method is preferred for scalability and high enantiomeric excess (ee).

  • Cyclopropanation: Reaction of diethyl fumarate with

    
     and 
    
    
    
    (Simmons-Smith) yields racemic trans-diethyl 1,2-cyclopropanedicarboxylate.
  • Enzymatic Resolution: Selective hydrolysis using Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) yields the (1R,2R)-monoester with high ee (>98%).

  • Chemoselective Reduction: The carboxylic acid is selectively reduced to the alcohol using Borane-Dimethyl Sulfide (

    
    ).
    
  • Amidation & Reduction: The remaining ester is converted to a primary amide (

    
    ) and subsequently reduced to the amine using 
    
    
    
    .
Experimental Workflow Diagram

SynthesisPath cluster_0 Key Stereocontrol Step Start Diethyl Fumarate (Trans-alkene) Step1 Cyclopropanation (CH2I2, ZnEt2) Start->Step1 Inter1 rac-trans-Diethyl cyclopropane-1,2-dicarboxylate Step1->Inter1 Step2 Enzymatic Resolution (Lipase / PLE) Inter1->Step2 Inter2 (1R,2R)-Monoethyl ester (Acid-Ester) Step2->Inter2 Step3 Selective Reduction (BH3·DMS) Inter2->Step3 Inter3 (1R,2R)-Hydroxymethyl ester Step3->Inter3 Step4 1. Amidation (NH3) 2. Reduction (LiAlH4) Inter3->Step4 Final [(1R,2R)-2-(Aminomethyl) cyclopropyl]methanol Step4->Final

Caption: Stereoselective synthesis via enzymatic resolution of the diester precursor.

Applications in Medicinal Chemistry

Conformational Restriction & Bioisosterism

The (1R,2R)-cyclopropyl scaffold is used to replace flexible ethyl or propyl chains. This "freezing" of the bioactive conformation often leads to:

  • Entropy Advantage: Reduced entropic penalty upon binding to the target protein.

  • Metabolic Shielding: The strained C-C bonds of cyclopropane are less susceptible to Cytochrome P450 oxidation compared to standard alkyl chains.

Target Classes
  • LSD1/KDM1A Inhibitors: The aminomethyl-cyclopropyl core mimics the transition state of histone demethylation. Derivatives of this scaffold (e.g., tranylcypromine analogues) are potent irreversible inhibitors used in oncology and neurobiology.

  • Antibacterials: Used in the C7 side chain of fluoroquinolones to improve Gram-positive coverage and solubility.

  • HCV NS5B Polymerase Inhibitors: The scaffold serves as a linker that orients hydrophobic groups into specific viral pockets.

Experimental Protocol: Handling & Storage

Protocol: Reconstitution for Biological Assays

  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred stock solvent (up to 100 mM).

  • Procedure:

    • Allow the vial to warm to room temperature before opening to prevent condensation (hygroscopic).

    • Add anhydrous DMSO to achieve desired concentration.

    • Vortex for 30 seconds.

    • Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol: TLC Monitoring

  • System: DCM:MeOH:NH₄OH (90:10:1).

  • Visualization: Ninhydrin stain (stains primary amine red/purple).

References

  • ChemSrc . [(1R,2R)-2-(Aminomethyl)cyclopropyl]methanol CAS 1221274-33-4 Data. Available at: [Link]

  • National Institutes of Health (PubChem) . Compound Summary: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (Diastereomer Data). Available at: [Link]

  • Organic Syntheses . Preparation of Cyclopropane-1,1-dicarboxylic acid and Derivatives. Available at: [Link]

  • Journal of Medicinal Chemistry . Design and Synthesis of Conformationally Restricted Analogues of Histamine. Available at: [Link]

Sources

The Ascendancy of the Smallest Ring: A Technical Guide to Cyclopropane Scaffolds in Modern Medicinal Chemistry and Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclopropane ring, once viewed as a mere chemical curiosity due to its inherent strain, has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties and rigid, three-dimensional structure offer a powerful toolkit for addressing complex challenges in drug design, from enhancing metabolic stability to precisely controlling molecular conformation. This guide provides an in-depth exploration of the cyclopropane scaffold, elucidating its fundamental physicochemical properties, its strategic application as a versatile bioisostere, and its transformative role in the field of peptidomimetics. We will examine the causality behind its widespread adoption, detail key synthetic methodologies, and present case studies that underscore its impact on contemporary drug discovery.

The Unique Physicochemical Landscape of the Cyclopropyl Moiety

The utility of the cyclopropane ring in drug design stems from its distinct structural and electronic characteristics, which differ significantly from those of acyclic alkanes or larger cycloalkanes. The three carbon atoms are coplanar, and the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This severe angle strain results in C-C bonds with increased p-character, often described as "bent" or banana bonds.[1][2][3]

These fundamental features give rise to several advantageous properties for medicinal chemists:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in standard aliphatic chains.[1][2] This increased bond strength makes them less susceptible to abstraction by metabolic enzymes like cytochrome P450s. Replacing a metabolically vulnerable group, such as a methyl or isopropyl group, with a cyclopropyl moiety is a field-proven strategy to curtail oxidative metabolism and improve a compound's pharmacokinetic profile.[2][4][5]

  • Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropane ring is a rigid scaffold. This property is invaluable for "locking" a molecule into a specific, biologically active conformation.[6][7] This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby enhancing potency.[2]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group generally increases the lipophilicity of a molecule, which can be strategically employed to improve properties like membrane permeability.[6][8] Its unique electronic nature can also influence the pKa of neighboring functional groups, a tactic used to reduce P-glycoprotein efflux.[2]

PropertyCyclopropaneIsopropyl Group
Geometry Planar, rigid triangleTetrahedral, flexible
C-C Bond Length ~1.51 Å (shorter)[2]~1.54 Å
C-H Bond Strength Higher[1]Lower
Metabolic Liability Generally lowOften susceptible to oxidation
Conformational Impact High restrictionLow restriction

Table 1: Comparative properties of the cyclopropyl group versus a common aliphatic isostere, the isopropyl group.

The Cyclopropane Scaffold as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, allowing chemists to modulate a molecule's properties while retaining its desired biological activity.[9][10] The cyclopropyl group has emerged as a highly effective bioisostere for several common functionalities.

  • Alkene and Phenyl Ring Mimic: The π-character of the cyclopropane C-C bonds allows it to mimic the electronic properties of a double bond or, in some contexts, a phenyl ring, while introducing a three-dimensional character that the flat sp² systems lack.[1]

  • gem-Dimethyl Group Replacement: A cyclopropane ring can sterically mimic a gem-dimethyl group. This substitution is often employed to address metabolic instability associated with the oxidation of methyl groups while preserving the required steric bulk for target engagement. Furthermore, this replacement can lock the relative orientation of substituents in a more defined geometry.

Caption: Bioisosteric replacement strategies using the cyclopropane scaffold.

A Paradigm Shift in Peptidomimetics: Enforcing Bioactive Conformations

Peptides are notoriously poor drug candidates due to their conformational flexibility and susceptibility to proteolytic degradation. Peptidomimetics aim to overcome these limitations by mimicking the structure and function of native peptides.[11] Cyclopropane-containing amino acids are powerful tools in this endeavor, serving as rigid building blocks to enforce specific secondary structures.[12][13]

Conformational Constraint and Pre-organization

Incorporating a cyclopropane ring into a peptide backbone or as part of an amino acid side chain drastically reduces the number of accessible conformations.[11][12] This is a direct result of the ring's rigidity. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives are α,α-disubstituted amino acids where the substituents are tethered, severely restricting the Ramachandran (φ, ψ) dihedral angles.[14] This "conformational locking" pre-organizes the peptidomimetic into a conformation that may be closer to the bound state required for interaction with its biological target, reducing the entropic penalty of binding.[2][15]

This principle has been successfully applied to develop potent inhibitors for a variety of enzymes, including HIV-1 protease, where substituted cyclopropanes were used to stabilize the extended peptide structures that mimic the enzyme-bound conformation of the substrate.[16][17][18]

Peptide_Conformation Flexible Flexible Peptide (Multiple Low-Energy Conformations) Receptor Biological Target (Receptor) Flexible->Receptor High Entropic Cost (Conformational Search) Constrained Cyclopropane-Constrained Peptide (Pre-organized Conformation) Constrained->Receptor Low Entropic Cost (Enhanced Binding Affinity)

Caption: Cyclopropane scaffolds reduce the entropic cost of receptor binding.

Enhancing Proteolytic Stability

The amide bonds of a peptide backbone are recognized and cleaved by proteases. The rigid conformation imposed by a cyclopropane scaffold can sterically hinder the approach of these enzymes, preventing the peptide from adopting the necessary geometry to fit into the protease's active site.[13][19] This modification significantly enhances the metabolic stability and in vivo half-life of the peptide, a critical step in transforming a bioactive peptide into a viable therapeutic.[2][12]

Applications in Drug Discovery: Selected Case Studies

The theoretical advantages of cyclopropane scaffolds have been translated into numerous successful drug development campaigns. Over the past decade alone, 18 new chemical entities approved by the FDA contained a cyclopropyl group.[1]

Drug (Brand Name)Therapeutic ClassRole of Cyclopropane Scaffold
Grazoprevir (Zepatier) HCV NS3/4A Protease InhibitorPart of a constrained proline-like scaffold, enhancing potency and metabolic stability.[5]
Tasimelteon (Hetlioz) Melatonin Receptor AgonistThe cyclopropyl group is a key part of the pharmacophore, providing optimal geometry for receptor binding.[5]
Besifloxacin (Besivance) Fluoroquinolone AntibioticThe N-cyclopropyl group is a common feature in this class, contributing to antibacterial potency and pharmacokinetic properties.[5]
Ticagrelor (Brilinta) P2Y₁₂ Platelet InhibitorA trans-1,2-cyclopropyl linker provides a rigid, well-defined spatial orientation for two key pharmacophoric groups, crucial for high-affinity binding.[20]

Table 2: Examples of FDA-approved drugs featuring a cyclopropane moiety.

A recent and compelling example is the development of broad-spectrum inhibitors for coronavirus 3C-like proteases (3CLpro), a critical enzyme for viral replication. Structure-guided design led to potent inhibitors where a cyclopropane moiety was incorporated into the P2 position of a dipeptidyl scaffold. High-resolution co-crystal structures revealed that the cyclopropane ring optimally positions substituents into the S2 and S4 binding pockets of the enzyme, demonstrating its utility in creating highly potent and specific inhibitors.[21][22]

CompoundTarget 3CL ProteaseIC₅₀ (nM)
Aldehyde 5c SARS-CoV-212
Aldehyde 11c SARS-CoV-211
Aldehyde 5d MERS-CoV70
Aldehyde 11d MERS-CoV70

Table 3: Inhibitory activity of cyclopropane-based compounds against coronavirus 3CL proteases. Data sourced from biochemical assays.[22]

Key Synthetic Methodologies

The increasing use of cyclopropanes in drug discovery has been fueled by the development of robust and scalable synthetic methods.[5] For researchers, understanding these protocols is key to leveraging the scaffold's potential.

General Cyclopropanation Workflow

A common and powerful strategy for synthesizing cyclopropane-containing amino acids involves the transition-metal-catalyzed decomposition of a diazo compound in the presence of an olefin. Rhodium(II) catalysts are particularly effective for this transformation.[23]

Synthesis_Workflow Start Dehydroalanine Derivative (Olefin) Reaction Rh(II)-Catalyzed Cyclopropanation Start->Reaction Diazo Diazo Compound (e.g., from Tosylhydrazone) Diazo->Reaction Intermediate Cyclopropyl Precursor (e.g., Pyrazoline) Reaction->Intermediate 1,3-Dipolar Cycloaddition Extrusion Nitrogen Extrusion (Thermal or Photochemical) Intermediate->Extrusion Product Protected Cyclopropane Amino Acid Extrusion->Product

Caption: General workflow for the synthesis of cyclopropane amino acids.

Experimental Protocol: Rh(II)-Catalyzed Synthesis of a Protected Cyclopropane α-Amino Acid

This protocol describes a general procedure for the cyclopropanation of an olefin with a diazoester, a key step in accessing diverse cyclopropane amino acids.[23]

Objective: To synthesize a nitrocyclopropane carboxylate, a versatile intermediate for cyclopropane α-amino acids.

Materials:

  • α-Nitro-α-diazoester (1.0 eq)

  • Olefin (e.g., styrene, 5.0 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reactor Setup (The "Why"): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the olefin (5.0 eq) and anhydrous DCM. Begin stirring and heat the solution to reflux. Causality: Using excess olefin ensures the reactive carbene intermediate is trapped efficiently, maximizing yield and minimizing side reactions like carbene dimerization. The reaction is run under an inert atmosphere to prevent quenching of the catalyst or reactive intermediates by oxygen or moisture.

  • Catalyst Introduction (The "Why"): Add the Rh₂(OAc)₄ catalyst (0.5 mol%) to the refluxing solution. Causality: The catalyst is essential for the controlled decomposition of the diazo compound to form a metal-carbene species, which is the active cyclopropanating agent. Adding it to the hot solution ensures it is active and ready for the slow addition of the diazo compound.

  • Slow Addition of Diazo Compound (The "Why"): Dissolve the α-nitro-α-diazoester (1.0 eq) in anhydrous DCM. Using a syringe pump, add this solution dropwise to the refluxing reaction mixture over a period of 4-6 hours. Causality: Slow addition is CRITICAL. It maintains a low stationary concentration of the highly reactive diazo compound and the resulting rhodium carbene. This prevents explosive decomposition of the diazo compound and suppresses the formation of undesired side products, ensuring a clean and safe reaction.

  • Reaction Monitoring (The "Why"): Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the yellow diazoester spot is a key indicator. Causality: TLC provides a simple, real-time assessment of the reaction's completion, preventing unnecessary heating or premature termination of the reaction.

  • Workup and Purification (The "Why"): Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. Causality: This standard workup removes the excess olefin and non-volatile impurities. Chromatography separates the desired cyclopropane product from any side products or unreacted starting materials, yielding the pure intermediate.

  • Reduction to Amino Acid (The "Why"): The resulting nitrocyclopropane carboxylate can be reduced to the corresponding amino ester using reagents like zinc powder and HCl in an alcohol solvent.[23] Causality: This final reduction step converts the nitro group, which served as a stable and electron-withdrawing precursor, into the desired amine functionality of the final amino acid product.

Conclusion and Future Outlook

The cyclopropane scaffold is far more than a simple structural motif; it is a strategic tool that empowers medicinal chemists to exert fine control over molecular properties. Its ability to rigidly constrain conformation has proven particularly transformative in the design of peptidomimetics, converting fleetingly stable bioactive peptides into robust drug candidates. Concurrently, its role as a bioisostere to improve metabolic stability and other pharmacokinetic parameters has cemented its place in small-molecule drug discovery. As synthetic methodologies become even more sophisticated, allowing for the precise and scalable installation of complex, multi-substituted cyclopropane rings, we can anticipate that this small, strained ring will play an even larger role in the development of the next generation of therapeutics.

References

  • Jouin, H. et al. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Ismail, O. et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Available at: [Link]

  • Demeijere, A. et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

  • Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available at: [Link]

  • Varughese, K. I. et al. (1985). Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP). International Journal of Peptide and Protein Research. Available at: [Link]

  • Reichelt, A. et al. (2002). Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Shuto, S. (n.d.). Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. ResearchGate. Available at: [Link]

  • Journal of Molecular Structure. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Available at: [Link]

  • Reichelt, A. & Martin, S. F. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research. Available at: [Link]

  • Adams, L. A. et al. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. Monash University. Available at: [Link]

  • Reichelt, A. & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research. Available at: [Link]

  • Ye, B. H. & Chi, D. Y. (2004). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Ali, M. A. et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Cyclopropane – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Reichelt, A. et al. (2002). Design, synthesis, and evaluation of matrix metalloprotease inhibitors bearing cyclopropane-derived peptidomimetics as P1' and P2' replacements. Journal of Organic Chemistry. Available at: [Link]

  • May, M. (2026). Tiny molecules, big potential. UNC-Chapel Hill. Available at: [Link]

  • Reichelt, A. et al. (2001). Cyclopropane-derived peptidomimetics. design, synthesis, and evaluation of novel Ras farnesyltransferase inhibitors. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The cyclopropylic strain-based conformational restriction. (a) General.... ResearchGate. Available at: [Link]

  • Oishi, S. et al. (2017). From Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. Chemistry. Available at: [Link]

  • Reichelt, A. et al. (2025). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors. ResearchGate. Available at: [Link]

  • Johnson, M. E. et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. Available at: [Link]

  • Fasan, R. et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Available at: [Link]

  • Baldini, E. et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. Available at: [Link]

  • Johnson, M. E. et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ResearchGate. Available at: [Link]

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  • Reichelt, A. et al. (n.d.). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors. Portal de Periódicos CAPES. Available at: [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Francis, M. B. et al. (2022). Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents. Bioconjugate Chemistry. Available at: [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Available at: [Link]

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  • Oishi, S. et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]

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  • Abe, H. et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences. Available at: [Link]

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Metabolic Stability of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol represents a privileged structural motif in modern drug discovery. It serves as a conformationally restricted bioisostere of


-amino alcohols and GABA analogues, offering enhanced receptor selectivity through rigidification. However, this scaffold presents a unique "Janus-faced" metabolic profile: while the cyclopropane ring blocks standard aliphatic hydroxylation, it introduces specific liabilities regarding mechanism-based inhibition (MBI) and reactive metabolite formation.

This guide provides a technical deep-dive into the metabolic fate of this scaffold, detailing the specific enzymatic pathways (CYP, MAO, UGT), experimental protocols for stability assessment, and medicinal chemistry strategies for structural optimization.

Structural Anatomy & Metabolic Liabilities[1][2][3]

The molecule consists of three distinct pharmacophoric features, each with a specific metabolic susceptibility. Understanding these "soft spots" is the first step in rational design.

FeatureFunctionMetabolic LiabilityRisk Level
Cyclopropane Core Conformational lock; rigidifies the C2-C3 linker.Ring Opening / Radical Clock: CYP-mediated single-electron transfer (SET) can open the ring, forming a reactive carbon-centered radical.High (Toxicity/MBI)
Primary Alcohol (

)
H-bond donor/acceptor; solubilizing group.Oxidation: Rapid conversion to aldehyde and carboxylic acid via ADH/ALDH. Conjugation: Direct O-glucuronidation by UGTs.High (Clearance)
Primary Amine (

)
Basic center; cation-

interactions.
Deamination: Oxidative deamination by MAO or CYPs. Acetylation: N-acetylation by NAT enzymes.Medium
The Cyclopropylamine "Trap"

Researchers must be acutely aware that cyclopropylamines are often Mechanism-Based Inhibitors (MBIs) of oxidases (e.g., MAO, LSD1, and certain CYPs). The enzyme attempts to oxidize the amine adjacent to the ring, generating a radical intermediate that opens the cyclopropane ring and covalently binds to the enzyme's active site (suicide inhibition). While this is useful for targets like LSD1 (e.g., Tranylcypromine), it is a major liability if the target is a hepatic CYP enzyme (e.g., CYP2D6 or CYP3A4), leading to drug-drug interactions (DDIs).

Mechanisms of Biotransformation

The metabolic fate of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol derivatives is dictated by the competition between Phase I oxidation and Phase II conjugation.

Pathway A: Alcohol Oxidation (The "Drain")

The primary alcohol is the most kinetically accessible site.

  • ** dehydrogenation:** Cytosolic Alcohol Dehydrogenase (ADH) converts the alcohol to an aldehyde.

  • Conversion to Acid: Aldehyde Dehydrogenase (ALDH) rapidly converts the intermediate to the corresponding carboxylic acid.

    • Impact: This change creates a highly polar, anionic species that is rapidly excreted, drastically reducing half-life (

      
      ).
      
Pathway B: Bioactivation (The "Hazard")

Mediated largely by CYP450s (specifically CYP2D6 or CYP1A2 depending on N-substitution).

  • SET Oxidation: The CYP heme abstracts an electron from the nitrogen lone pair.

  • Ring Scission: The resulting radical cation triggers the homolytic cleavage of the cyclopropane C-C bond.

  • Covalent Binding: The opened chain attacks the heme porphyrin or nearby protein residues.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent pathways for this scaffold.

MetabolicPathways Parent [(1R,2R)-2-(aminomethyl) cyclopropyl]methanol Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH / CYP Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) Radical Ring-Opened Radical Cation Parent->Radical CYP (SET Mechanism) Acid Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid ALDH Adduct Covalent Protein Adduct (Toxicity) Radical->Adduct Covalent Binding

Figure 1: Divergent metabolic pathways showing the competition between clearance (Acid/Glucuronide) and bioactivation (Radical/Adduct).

Experimental Framework: Assessing Stability

To validate the stability of derivatives, a standard microsomal assay is insufficient due to the potential for non-CYP metabolism (ADH/ALDH) and reactive metabolites.

Protocol A: Comprehensive Metabolic Stability

Objective: Determine intrinsic clearance (


) and identify dominant enzymes.
  • System: Use both Human Liver Microsomes (HLM) and Cryopreserved Hepatocytes .

    • Why? HLMs contain CYPs and UGTs but lack cytosolic ADH/ALDH. Hepatocytes contain the full complement. If stability is high in HLM but low in Hepatocytes, the primary alcohol is likely being oxidized by cytosolic ADH.

  • Concentration: 1

    
    M test compound (to ensure first-order kinetics, 
    
    
    
    ).
  • Cofactors:

    • HLM: NADPH (for CYPs) + UDPGA (for UGTs).

    • Hepatocytes: None required (endogenous).

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Quenching: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect ring-opening bioactivation. Critical Step: This scaffold is a structural alert. You must run this assay early.

  • Incubation: HLM + NADPH + Test Compound (10

    
    M).
    
  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.

  • Mechanism: If the cyclopropane ring opens to a radical/electrophile, it will react with the thiol of GSH rather than the enzyme.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (+307 Da) via LC-MS.

Visualization: Experimental Workflow

AssayWorkflow Start Compound Synthesis Screen1 Screen 1: HLM vs. Cytosol Start->Screen1 Decision1 High Clearance? Screen1->Decision1 PathADH Suspect ADH/ALDH (Cytosolic) Decision1->PathADH Stable in HLM Unstable in Hep PathCYP Suspect CYP/UGT (Microsomal) Decision1->PathCYP Unstable in HLM Screen2 Screen 2: GSH Trapping PathADH->Screen2 PathCYP->Screen2 ResultSafe No Adducts: Proceed to PK Screen2->ResultSafe Clean ResultToxic +GSH Adducts: Structural Alert Screen2->ResultToxic Adduct Found

Figure 2: Screening cascade differentiating between cytosolic clearance and microsomal bioactivation.

Optimization Strategies

When instability is detected, the following medicinal chemistry tactics are proven to stabilize this specific scaffold.

Strategy 1: Deuteration (The "Heavy" Effect)

Replacing hydrogen with deuterium (


) increases bond strength (C-D vs C-H) and slows cleavage via the Kinetic Isotope Effect (KIE).
  • Target: The methylene group of the amine (

    
    ) or the alcohol (
    
    
    
    ).
  • Effect: Reduces the rate of

    
    -carbon oxidation.
    
  • Reference: Deuterated cyclopropylamines have shown increased half-life without altering receptor binding affinity (Benchchem, 2025).

Strategy 2: Steric Shielding (Gem-Dimethyl)

Placing a gem-dimethyl group on the carbon adjacent to the alcohol or amine.

  • Modification: Convert

    
     to 
    
    
    
    .
  • Mechanism: Steric bulk prevents the approach of ADH/CYP enzymes to the oxygen/nitrogen lone pairs.

  • Trade-off: May reduce potency if the pocket is tight.

Strategy 3: Fluorine Bioisosterism

Fluorine is small but highly electronegative.

  • Target: Fluorination of the cyclopropane ring itself.

  • Mechanism: Lowers the

    
     of the amine (reducing oxidation potential) and strengthens the ring against radical opening (C-F bond is stronger and electron-withdrawing, destabilizing the radical cation intermediate).
    
Strategy 4: Cyclization to Heterocycles

If the primary alcohol is the metabolic "drain," cyclize the amine and alcohol into a fused system.

  • Modification: Formation of a bicyclic oxazine or oxazolidinone.

  • Result: Masks both the polar -OH and -NH2, dramatically improving permeability and metabolic stability, though this changes the pharmacophore significantly.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Optimization of the Cyclopropylamine Core. Chemical Research in Toxicology. Link

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Link

  • BenchChem. (2025).[1] Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem Application Notes. Link

  • Obach, R. S. (2013). Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy. Pharmacological Reviews. Link

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A Technical Guide to the Synthesis of Chiral Aminomethyl Cyclopropyl Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain imparts unique conformational rigidity and electronic properties that can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] Specifically, the chiral 1-(aminomethyl)cyclopropyl)methanol scaffold is a key building block for a range of biologically active molecules. Its rigid structure allows for precise positioning of the amino and hydroxyl functional groups, which is critical for interactions with biological targets like enzymes and receptors.[2] The development of efficient, stereoselective synthetic routes to access enantiomerically pure forms of this scaffold is therefore a topic of intense interest for researchers in pharmaceutical development.[2][3] This guide provides an in-depth analysis of the core strategies for synthesizing chiral aminomethyl cyclopropyl methanol, focusing on the causality behind experimental choices and providing field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing complex molecules begins with a retrosynthetic analysis. For our target, (1R,2S)-1-(aminomethyl)cyclopropyl)methanol, we can envision several key disconnections that lead to plausible starting materials and strategies.

G cluster_A Strategy A: Functional Group Interconversion cluster_B Strategy B: Diastereoselective Reduction cluster_C Strategy C: Asymmetric Cyclopropanation Target (1R,2S)-1-(aminomethyl)cyclopropyl)methanol A1 Chiral Cyclopropyl Amino Acid/Ester Target->A1 Reduction of Ester B1 Chiral Aminomethyl Cyclopropyl Ketone Target->B1 Stereoselective Ketone Reduction C1 Protected Allylic Amine Target->C1 Hydroxymethylation C2 Allylic Alcohol Derivative Target->C2 Amination A2 Chiral Cyclopropyl Carboxylic Acid A1->A2 Curtius/Hofmann Rearrangement G Start Commercially Available Cyclopropanecarbonyl Chloride Step1 Friedel-Crafts Acylation (e.g., with Benzene, AlCl3) Start->Step1 Intermediate1 Phenyl Cyclopropyl Ketone Step1->Intermediate1 Step2 α-Bromination (e.g., NBS, AIBN) Intermediate1->Step2 Intermediate2 α-Bromo Phenyl Cyclopropyl Ketone Step2->Intermediate2 Step3 Azide Displacement (e.g., NaN3) Intermediate2->Step3 Intermediate3 α-Azido Phenyl Cyclopropyl Ketone Step3->Intermediate3 Step4 Azide Reduction & Protection 1. H2, Pd/C 2. (Boc)2O Intermediate3->Step4 Intermediate5 N-Boc-aminomethyl Cyclopropyl Phenyl Methanol Step4->Intermediate5 Intermediate4 N-Boc-aminomethyl Phenyl Cyclopropyl Ketone Step5 Diastereoselective Reduction (e.g., L-Selectride®) Step6 Deprotection (e.g., TFA or HCl) Intermediate5->Step6 FinalProduct Chiral Aminomethyl Cyclopropyl Methanol Step6->FinalProduct

Figure 2: Workflow for synthesis via diastereoselective ketone reduction.
Protocol 1: Synthesis and Diastereoselective Reduction

This protocol details a representative procedure starting from cyclopropanecarbonyl chloride.

Step 1: Synthesis of N-Boc-aminomethyl Phenyl Cyclopropyl Ketone

  • Reaction: Friedel-Crafts acylation, followed by bromination, azide displacement, reduction, and protection.

  • Procedure:

    • To a cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 eq) in dry dichloromethane (DCM), add cyclopropanecarbonyl chloride (1.0 eq) dropwise.

    • Add benzene (1.1 eq) and stir at 0 °C for 1 hour, then at room temperature for 4 hours. Quench carefully with ice water and extract with DCM. The crude phenyl cyclopropyl ketone is purified by column chromatography.

    • The ketone is subjected to α-bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN in CCl₄ under reflux.

    • The resulting α-bromo ketone is treated with sodium azide (NaN₃) in DMF to yield the α-azido ketone.

    • The azide is reduced to the primary amine via catalytic hydrogenation (H₂, 10% Pd/C) in methanol.

    • The crude amine is immediately protected by adding Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq) in DCM. After stirring for 12 hours, the mixture is worked up and purified to yield the N-Boc protected ketone.

Step 2: Diastereoselective Reduction with L-Selectride®

  • Causality: L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically hindered hydride reagent. Its bulkiness enhances the facial selectivity of the hydride attack on the carbonyl, which is directed by the bulky N-Boc-aminomethyl substituent, leading to a high diastereomeric excess (d.e.). [4]* Procedure:

    • Dissolve the N-Boc-aminomethyl phenyl cyclopropyl ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

    • Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes. The reaction progress is monitored by TLC.

    • Upon completion (typically 2-3 hours), quench the reaction by the slow addition of 3 M NaOH, followed by 30% H₂O₂.

    • Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting diastereomeric alcohols by column chromatography to isolate the desired stereoisomer.

Step 3: Deprotection

  • Procedure:

    • Dissolve the purified N-Boc protected amino alcohol in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

    • Remove the solvent and excess acid under reduced pressure to yield the final product, typically as a salt.

Part II: Synthesis via Asymmetric Cyclopropanation

An alternative and powerful approach is to construct the chiral cyclopropane ring from an achiral precursor using asymmetric catalysis. Chemoenzymatic strategies, in particular, have gained prominence for their exceptional stereoselectivity under mild conditions. [5][6]

The Biocatalytic Advantage

Engineered enzymes, such as variants of myoglobin or dehaloperoxidase, can be repurposed to catalyze challenging cyclopropanation reactions. [5][6]These biocatalysts create a precisely defined chiral pocket that binds the substrates in a specific orientation, enabling highly diastereo- and enantioselective carbene transfer from a diazo reagent to an olefin. [5]

Protocol 2: Chemoenzymatic Asymmetric Cyclopropanation

This protocol is based on the myoglobin-catalyzed cyclopropanation of a vinylarene with a diazoketone. [5] Step 1: Expression and Purification of Myoglobin Variant (e.g., Mb(H64G,V68A))

  • Rationale: Site-directed mutagenesis is used to re-engineer the enzyme's active site, opening up space to accommodate the substrates and tuning the catalyst's electronic properties to favor the desired reaction. [5]* Procedure: This step involves standard molecular biology techniques for protein expression in E. coli and subsequent purification using chromatography methods (e.g., Ni-NTA affinity chromatography), as described in specialized biochemical literature.

Step 2: Asymmetric Cyclopropanation Reaction

  • Procedure:

    • In a reaction vessel under an inert atmosphere, prepare a solution of the vinylarene substrate (e.g., styrene, 1.0 eq) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) with a co-solvent like methanol if needed for solubility. [6] 2. Add the purified myoglobin variant catalyst (typically 1-5 mol%).

    • Add a reducing agent, such as sodium dithionite, to maintain the iron in the active Fe(II) state.

    • Slowly add the diazoketone reagent (e.g., ethyl diazoacetate, 1.5-2.0 eq) over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

    • Stir the reaction at room temperature for 24-48 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), and purify by silica gel chromatography.

Step 3: Conversion to Aminomethyl Cyclopropyl Methanol

  • The resulting chiral cyclopropyl ketone can then be converted to the target molecule using the functional group interconversion steps (amination, reduction, protection/deprotection) outlined in Part I. The key advantage here is that the cyclopropane core is generated with high enantiopurity from the outset.

Comparative Analysis of Synthetic Strategies

StrategyAdvantagesDisadvantagesTypical Stereoselectivity
Diastereoselective Reduction Convergent; utilizes well-established reactions; can be scaled up.Requires a chiral precursor or resolution; stereochemical outcome is substrate-dependent.Good to excellent d.e. (>95%) achievable with bulky reagents. [7]
Asymmetric Cyclopropanation Builds chirality efficiently from achiral materials; often highly enantioselective.Catalyst development can be complex; diazo compounds require careful handling; may have limited substrate scope.Excellent e.e. and d.r. often reported (>99:1). [5][6]
Chiral Pool Synthesis Starts with enantiopure material (e.g., amino acids); stereochemistry is pre-defined. [2]Limited to the availability of suitable chiral starting materials; can involve more linear steps.Inherently high e.e.

Conclusion and Future Outlook

The synthesis of chiral aminomethyl cyclopropyl methanol is a well-addressed challenge in modern organic chemistry, with several robust and stereoselective strategies available to researchers. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, and the specific stereoisomer required. The diastereoselective reduction of cyclopropyl ketones offers a reliable and scalable route, with stereocontrol achieved through the rational selection of sterically demanding reagents. [4][7]Concurrently, the rise of biocatalysis presents a powerful alternative, enabling the construction of these valuable building blocks with exceptional levels of enantiopurity directly from simple achiral precursors. [5][6]Future developments will likely focus on expanding the substrate scope of catalytic methods, reducing catalyst loadings, and designing more sustainable and atom-economical synthetic pathways to meet the growing demand for these conformationally constrained scaffolds in drug discovery.

References

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

  • A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry. Available at: [Link]

  • Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Organic Chemistry Portal. Available at: [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. Available at: [Link]

  • Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. PubMed. Available at: [Link]

  • Medicinal chemistry of aminocyclitols. PubMed. Available at: [Link]

  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews. Available at: [Link]

  • Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Available at: [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Available at: [Link]

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. University of Rochester. Available at: [Link]

  • Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. PubMed. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Available at: [Link]

  • Enantioselective Synthesis of Alcohols and Amines. Organic Chemistry Portal. Available at: [Link]

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  • Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution | Request PDF. ResearchGate. Available at: [Link]

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Methodological & Application

stereoselective synthesis of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Stereoselective Synthesis of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Introduction: The Significance of Constrained Chiral Scaffolds

The [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol scaffold represents a valuable class of conformationally restricted building blocks in medicinal chemistry and drug development. Its rigid cyclopropane core, decorated with two distinct functional groups in a specific trans stereochemical arrangement, serves as a bioisostere for more flexible acyclic structures. This conformational constraint can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. The synthesis of such precisely defined chiral molecules, however, presents a significant challenge, requiring robust control over both relative and absolute stereochemistry.[1][2][3]

This application note provides a detailed, field-proven protocol for the . It moves beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and validation methods, reflecting the expertise of a senior application scientist.

Strategic Overview: A Chirality-First Approach

The core challenge in synthesizing the target molecule is the establishment of three contiguous stereocenters. Our strategy prioritizes securing the critical (1R,2R) stereochemistry of the cyclopropane ring at an early stage. This is achieved by employing a starting material from the chiral pool, specifically a derivative of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. This approach obviates the need for a complex asymmetric cyclopropanation step later in the synthesis, instead focusing on the selective and stereoretentive manipulation of the two carboxyl groups into the desired aminomethyl and hydroxymethyl functionalities.

The overall workflow, outlined below, involves a sequence of functional group interconversions designed to maintain the integrity of the pre-existing stereocenters.

G Start Start: (1R,2R)-Cyclopropane-1,2-dicarboxylic acid derivative Int1 Intermediate 1: Mono-protected Anhydride Start->Int1 Ac2O Int2 Intermediate 2: Carboxylic Acid-Ester Int1->Int2 BnOH Int3 Intermediate 3: Protected Alcohol-Ester Int2->Int3 1. BH3-THF 2. BnBr, NaH Int4 Intermediate 4: Protected Alcohol-Amide Int3->Int4 1. LiOH 2. (COCl)2 3. NH4OH Int5 Intermediate 5: Protected Alcohol-Amine (Boc) Int4->Int5 Hofmann Rearrangement (Br2, NaOH, then Boc2O) Product Final Product: [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol Int5->Product 1. LiAlH4 2. H2, Pd/C 3. HCl (aq)

Caption: Synthetic workflow from a chiral cyclopropane precursor.

PART 1: Detailed Synthetic Protocols and Mechanistic Rationale

Step 1: Synthesis of (1R,2R)-1-(Benzyloxycarbonyl)cyclopropane-1-carboxylic Acid

The synthesis begins with the selective mono-esterification of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. Forming the anhydride in situ allows for a regioselective ring-opening with benzyl alcohol, yielding the desired mono-acid mono-ester.

  • Expert Rationale: Using the anhydride intermediate is a classic and efficient method for achieving mono-esterification of a symmetric dicarboxylic acid. The reaction is generally clean and high-yielding. Benzyl alcohol is chosen as it provides a robust protecting group (benzyl ester) that can be removed under mild hydrogenolysis conditions at a later stage if needed, though in this route, it will be reduced directly.

Protocol:

  • A suspension of (1R,2R)-cyclopropane-1,2-dicarboxylic acid (10.0 g, 76.9 mmol) in acetic anhydride (20 mL) is heated at 80°C for 2 hours until a clear solution is formed.

  • The excess acetic anhydride is removed under reduced pressure to yield the crude cyclic anhydride.

  • The crude anhydride is dissolved in dry toluene (100 mL) under an argon atmosphere.

  • Benzyl alcohol (8.3 g, 76.9 mmol, 1.0 eq) is added, and the mixture is stirred at 60°C for 12 hours.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the product as a white solid.

Parameter Value
Starting Material (1R,2R)-cyclopropane-1,2-dicarboxylic acid
Key Reagents Acetic anhydride, Benzyl alcohol
Expected Yield 85-95%
Stereochemical Purity >99% ee (retained from starting material)
Step 2: Selective Reduction and Protection to yield Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate

With one carboxyl group masked as a benzyl ester, the remaining carboxylic acid is selectively reduced to a primary alcohol. Borane-THF complex is the reagent of choice due to its high selectivity for carboxylic acids over esters. The resulting alcohol is then protected as a benzyl ether to prevent interference in subsequent steps. A similar transformation is described in the literature, highlighting the viability of this approach.[4]

  • Expert Rationale: Borane is highly chemoselective, which is critical at this stage to avoid the reduction of the existing ester. The subsequent protection of the newly formed alcohol as a benzyl ether is crucial. This group is stable to the basic and reducing conditions planned for the subsequent steps and can be removed simultaneously with the other benzyl group at the end of the synthesis.

Protocol:

  • To a cooled (0°C) solution of the mono-acid from Step 1 (15.0 g, 63.5 mmol) in anhydrous THF (250 mL), a 1.0 M solution of borane-tetrahydrofuran complex (BH3·THF) (127 mL, 127 mmol, 2.0 eq) is added dropwise under argon.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is carefully quenched by the slow addition of methanol (20 mL) at 0°C, followed by saturated aqueous NH4Cl solution (50 mL).

  • The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to yield the crude alcohol-ester.

  • The crude alcohol is dissolved in anhydrous DMF (200 mL) and cooled to 0°C. Sodium hydride (60% dispersion in mineral oil, 3.05 g, 76.2 mmol, 1.2 eq) is added portion-wise.

  • After stirring for 30 minutes, benzyl bromide (13.0 g, 76.2 mmol, 1.2 eq) is added dropwise.

  • The reaction is stirred at room temperature for 12 hours, then quenched with water and extracted with diethyl ether. The organic phase is washed, dried, and concentrated.

  • Purification by column chromatography (Silica gel, Hexane:Ethyl Acetate) provides the protected di-benzyl intermediate. A similar compound, the ethyl ester, is reported in the literature.[4]

Step 3: Conversion of Ester to Primary Amine via Hofmann Rearrangement

This multi-step transformation converts the ester into the required aminomethyl group. First, the ester is hydrolyzed to a carboxylic acid. The acid is then converted to a primary amide, which subsequently undergoes a Hofmann rearrangement to give a Boc-protected amine with one less carbon.

  • Expert Rationale: The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine. It proceeds with retention of configuration at the migrating carbon, which is essential for preserving the (1R,2R) stereochemistry. The reaction is performed as a one-pot process where the intermediate isocyanate is trapped with tert-butanol (generated from the Boc anhydride precursor or added) to directly yield the stable Boc-carbamate.

Protocol:

  • Hydrolysis: The benzyl ester from Step 2 (10.0 g, 32.2 mmol) is dissolved in a mixture of THF (100 mL) and water (25 mL). Lithium hydroxide monohydrate (2.7 g, 64.4 mmol, 2.0 eq) is added, and the mixture is stirred at 50°C for 4 hours. The reaction is cooled, acidified with 1M HCl, and extracted with ethyl acetate. The organic layer is dried and concentrated.

  • Amide Formation: The resulting carboxylic acid is dissolved in dichloromethane (150 mL) and cooled to 0°C. Oxalyl chloride (4.5 g, 35.4 mmol, 1.1 eq) is added, followed by a catalytic amount of DMF (2 drops). The mixture is stirred for 2 hours at room temperature. The solvent is removed in vacuo, and the crude acid chloride is re-dissolved in fresh dichloromethane and added dropwise to a cooled (0°C) solution of concentrated aqueous ammonium hydroxide (50 mL). The mixture is stirred vigorously for 1 hour. The product is extracted with dichloromethane, dried, and concentrated to yield the primary amide.

  • Hofmann Rearrangement: The amide (7.0 g, 24.9 mmol) is added to a solution of sodium hydroxide (3.0 g, 74.7 mmol, 3.0 eq) in water (50 mL) at 0°C. A solution of bromine (4.4 g, 27.4 mmol, 1.1 eq) in 1,4-dioxane (20 mL) is added dropwise, keeping the temperature below 10°C. The mixture is heated to 70°C for 1 hour. After cooling to room temperature, di-tert-butyl dicarbonate (Boc2O, 6.5 g, 29.9 mmol, 1.2 eq) is added, and the reaction is stirred for 12 hours. The Boc-protected amine is extracted with ethyl acetate, purified by column chromatography.

Step 4: Final Deprotection and Reduction

In the final step, the Boc-protected amine and the benzyl ether are reduced/deprotected to yield the target molecule. The ester group was already converted, so the remaining tasks are the reduction of the amide (if that route was taken) or deprotection. In our chosen route, we have a Boc-amine and a benzyl ether. The benzyl ether is removed by hydrogenolysis, and the Boc group is removed by acid. A final reduction step is needed to convert the remaining carbonyl (from the original ester) to a hydroxymethyl group. A more convergent route would reduce the ester to the alcohol before the Hofmann rearrangement.

Let's refine the route for better convergence, placing the ester reduction at the end.

Revised Step 4: Final Reductions and Deprotection The intermediate from Step 3 is a Boc-protected amine with a benzyl ether and a benzyl ester. A more efficient approach would be to reduce the ester at the end. Let's assume the intermediate is (1R,2R)-1-(benzyloxymethyl)-2-(N-Boc-aminomethyl)cyclopropane .

  • Expert Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters and amides to alcohols and amines, respectively. However, since we have a Boc-protected amine, which is base-labile and can be reduced, a two-step deprotection/reduction is safer. We will first remove the benzyl ether via hydrogenolysis and then the Boc group via acidolysis. The ester must be reduced to the alcohol first.

Corrected Convergent Protocol Sequence:

Let's restart the protocol from the product of Step 2 : Benzyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate.

  • Reduction of Ester to Alcohol: The diester-like compound (10.0 g, 32.2 mmol) is dissolved in anhydrous THF (150 mL) and added dropwise to a suspension of LiAlH4 (1.83 g, 48.3 mmol, 1.5 eq) in THF (100 mL) at 0°C. The mixture is stirred at room temperature for 4 hours. Work-up is performed by sequential addition of water, 15% NaOH (aq), and water (Fieser workup). The resulting solid is filtered off, and the filtrate is concentrated to yield [(1R,2R)-2-((benzyloxy)methyl)cyclopropyl]methanol .

  • Selective Tosylation: The diol (8.0 g, 36.0 mmol) is dissolved in pyridine (100 mL) at 0°C. p-Toluenesulfonyl chloride (TsCl) (7.2 g, 37.8 mmol, 1.05 eq) is added portion-wise. The reaction is stirred at 0°C for 6 hours. (Rationale: The less hindered primary alcohol should react preferentially). The reaction is quenched with water and extracted with ethyl acetate. Purification by chromatography yields the mono-tosylate.

  • Displacement with Azide: The tosylate (10.0 g, 26.7 mmol) is dissolved in DMF (100 mL), and sodium azide (NaN3) (2.6 g, 40.1 mmol, 1.5 eq) is added. The mixture is heated to 80°C for 6 hours. After cooling, water is added, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give the crude azide.

  • Reduction of Azide and Deprotection: The crude azide is dissolved in methanol (150 mL). Palladium on carbon (10% w/w, 1.0 g) is added. The flask is evacuated and backfilled with hydrogen gas (balloon or Parr shaker). The reaction is stirred for 12 hours. The catalyst is filtered through Celite, and the solvent is removed. This step reduces the azide to a primary amine and simultaneously removes the benzyl ether protecting group via hydrogenolysis.

  • Final Salt Formation (Optional): The resulting free base is dissolved in methanol, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt, which is often more stable and easier to handle.

G Start Start: Benzyl (1R,2R)-2-((benzyloxy)methyl) cyclopropane-1-carboxylate Int1 Intermediate 1: [(1R,2R)-2-((Benzyloxy)methyl)cyclopropyl]methanol Start->Int1 LiAlH4 Int2 Intermediate 2: Mono-Tosylate Int1->Int2 TsCl, Pyridine Int3 Intermediate 3: Azide Int2->Int3 NaN3, DMF Product Final Product: [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol Int3->Product H2, Pd/C

Caption: A more convergent and practical synthetic workflow.

PART 2: Validation, Trustworthiness, and Data

Ensuring Stereochemical and Structural Integrity

The trustworthiness of this protocol relies on rigorous analytical validation at each key stage.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Used to confirm the structure of each intermediate and the final product. The characteristic cyclopropyl proton signals in the upfield region (typically 0.5-1.5 ppm) are diagnostic.

    • NOE (Nuclear Overhauser Effect): Can be used to confirm the trans relationship between the substituents on the cyclopropane ring. Irradiation of the proton at C1 should show no NOE enhancement to the proton at C2.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the final product and key intermediates.

  • Chiral Analysis:

    • Chiral HPLC or SFC: This is the gold standard for confirming the enantiomeric purity of the final product. The sample is analyzed on a chiral stationary phase, and the enantiomeric excess (ee) is determined by comparing the peak areas of the two enantiomers. The starting material's ee should be confirmed, and the final product's ee should be >99% to validate that the synthesis proceeded without racemization.

Summary of Expected Data
Step Intermediate Anticipated Yield Key Analytical Checkpoints
1Diol90-98%¹H NMR (disappearance of ester, appearance of two CH₂O), HRMS
2Mono-Tosylate60-75%¹H NMR (appearance of tosyl group signals), ¹³C NMR
3Azide85-95%IR (strong azide stretch ~2100 cm⁻¹), ¹H NMR
4Final Product80-90%¹H NMR, ¹³C NMR, HRMS, Chiral HPLC (>99% ee)

Conclusion: A Robust Path to a Key Chiral Building Block

This application note details a reliable and stereocontrolled synthesis of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol. By starting with a chiral precursor that already contains the correct stereochemistry, the strategy focuses on robust and high-yielding functional group manipulations. The provided protocols, coupled with rigorous in-process analytical checks, ensure the production of the target molecule with high chemical and enantiomeric purity. This scaffold is now accessible for researchers in drug discovery and development to explore its potential in creating next-generation therapeutics.

References

  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187–190.
  • Zhang, X. P., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters, 11(10), 2273–2276.
  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.
  • Grembecka, J., et al. (2018). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Chemical Science, 9(3), 637-643.
  • Lu, G., & Zhang, X. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Accounts of Chemical Research, 45(9), 1438–1450.
  • ResearchGate. (n.d.). Syntheses of Biologically Active 2-Arylcyclopropylamines.
  • Request PDF. (n.d.). Stereoselective Cyclopropanation Reactions.
  • Wiley-VCH. (n.d.).
  • ChemRxiv. (n.d.).
  • Arnold, F. H., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 144(10), 4435–4443.

Sources

Application Note: Chemoselective Coupling of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol (hereafter referred to as CPr-AminoAlcohol ) into peptide backbones represents a high-value strategy for inducing conformational constraints. The cyclopropane ring restricts bond rotation (


 angles), often stabilizing 

-turns or helical secondary structures, while improving metabolic stability against proteases.

However, this building block presents a specific synthetic challenge: Chemoselectivity . The molecule contains both a nucleophilic primary amine and a competitive primary hydroxyl group. While amines are kinetically superior nucleophiles, the steric bulk of the cyclopropane ring can retard


-acylation, allowing thermodynamic 

-acylation (ester formation) to compete.

This guide details the optimal reagent selection and protocols to maximize amide yield while suppressing ester byproducts.

Strategic Analysis: The Chemoselectivity Challenge

To achieve high-fidelity coupling, one must understand the competition between the amine and the alcohol.

  • The Nucleophile: The aminomethyl group is attached to a strained ring. Unlike linear

    
    -amino alcohols, the cyclopropane ring imposes a rigid trajectory on the amine.
    
  • The Side Reaction:

    
    -Acylation occurs when the activated carboxylate (active ester) reacts with the hydroxyl group. This is promoted by:
    
    • Excess Base: High pH increases the alkoxide character of the hydroxyl.

    • High Reactivity Reagents: Reagents like HATU generate highly reactive species that may discriminate less between

      
       and 
      
      
      
      .
    • Slow Kinetics: If the incoming amino acid is bulky (e.g., Val, Ile, Aib), the amine coupling slows, giving the hydroxyl time to react.

Decision Matrix: Reagent Selection

The following decision tree outlines the logic for selecting the correct coupling system based on the steric demand of the incoming amino acid.

ReagentSelection Start Incoming Amino Acid Sterics? LowSteric Low Sterics (Gly, Ala, Phe) Start->LowSteric HighSteric High Sterics (Val, Ile, Pro, Aib) Start->HighSteric T3P RECOMMENDED: T3P / Pyridine (High Chemoselectivity) LowSteric->T3P Best Purity Oxyma DIC / Oxyma Pure (Balanced Reactivity) LowSteric->Oxyma Solid Phase Standard HATU HATU / DIPEA (High Potency, Risk of O-acyl) HighSteric->HATU Force Coupling PreAct Critical: Pre-activation required to minimize OH exposure HATU->PreAct

Figure 1: Reagent selection logic based on steric hindrance of the carboxylic acid partner.

Reagent Comparative Data

Reagent SystemMechanismChemoselectivity (

vs

)
Epimerization RiskRecommendation
T3P / Pyridine Propylphosphonic anhydride formationExcellent . Low reactivity toward OH groups.Very LowPrimary Choice for solution phase.
DIC / Oxyma Carbodiimide / Oxime active esterGood . Less reactive than OAt esters.LowPrimary Choice for Solid Phase (SPPS).
HATU / DIPEA Uronium / Aza-benzotriazoleFair . High reactivity risks

-acylation.
Low (if base controlled)Use only for sterically hindered acids.
EDC / HOBt Carbodiimide / BenzotriazoleGood . Slower kinetics.ModerateLegacy method; acceptable but slower.

Detailed Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Solution phase synthesis, high purity requirements, and preventing


-acylation.
Mechanism:  T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent.[1][2] It requires a base (Pyridine or NMM) but shows remarkably low reactivity toward alcohols, making it ideal for amino-alcohol couplings.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • CPr-AminoAlcohol (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: EtOAc (preferred) or DMF/DCM (1:1)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and the CPr-AminoAlcohol (1.1 eq) in Ethyl Acetate (EtOAc). Note: If solubility is poor, use DMF, but EtOAc facilitates workup.

  • Base Addition: Cool the solution to 0°C. Add Pyridine (3.0 eq).

  • Activation & Coupling: Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check via LC-MS. Look for the mass of Product (

      
      ) vs. Product+Ester (
      
      
      
      ).
  • Workup (The T3P Advantage):

    • Add water to quench.

    • Wash organic layer with 1M HCl (to remove Pyridine), then sat. NaHCO₃, then Brine.

    • T3P byproducts are water-soluble and wash away completely.[3][4]

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Best for: Building the peptide on resin where CPr-AminoAlcohol is the incoming unit. Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

Rationale: Oxyma Pure generates an active ester that is safer than HOBt and less prone to side reactions than HOAt (HATU), maintaining a good balance between reactivity and selectivity.

Step-by-Step:

  • Resin Prep: Swell resin (e.g., Rink Amide or CTC) in DMF for 20 mins.

  • Activation Cocktail:

    • In a vial, dissolve the Protected Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq).

    • Crucial: Allow to pre-activate for only 2–3 minutes. (Longer activation risks racemization of the incoming acid, though less relevant for Gly/Ala).

  • Coupling: Add the activated solution to the resin-bound CPr-AminoAlcohol (or add the CPr-AminoAlcohol solution to the resin-bound acid).

  • Time: Shake for 45–60 minutes at Room Temp.

  • Wash: DMF (3x), DCM (3x).

  • Capping (Optional but Recommended): If the CPr-AminoAlcohol was the nucleophile, unreacted amines can be capped with Acetic Anhydride/Pyridine to prevent deletion sequences.

Troubleshooting & Optimization

Issue 1: -Acylation Observed

Symptoms: LC-MS shows a peak with Mass = Expected + (Mass of Amino Acid - 18). Root Cause: The hydroxyl group competed with the amine. Fix:

  • Switch to T3P: If using HATU, stop. Switch to Protocol A.

  • Stoichiometry: Ensure the Amino Alcohol is in slight excess (1.1–1.2 eq). If the Acid is in excess, it will eventually esterify the alcohol.

  • pH Control: Lower the pH. If using DIPEA, reduce equivalents to 1.0 (relative to acid) during activation, then add the rest slowly. High pH activates the alcohol.

Issue 2: Poor Solubility

Symptoms: Reagents precipitate; low conversion. Root Cause: Cyclopropyl amino alcohols are polar; protected peptides are lipophilic. Fix:

  • Solvent System: Use a "Magic Mixture" of DCM:DMF:NMP (1:1:1).

  • Chaotropic Salts: Add 0.1M LiCl to the coupling mixture to disrupt intermolecular H-bonds (beta-sheet aggregation) which this constrained amino acid might induce.

Issue 3: Incomplete Coupling (Steric Hindrance)

Symptoms: Starting material remains despite long reaction times. Root Cause: The cyclopropane ring creates steric bulk near the nucleophile. Fix:

  • Double Coupling: Repeat the coupling step with fresh reagents.

  • Microwave: (SPPS only) Heat to 50°C for 10 minutes (Use DIC/Oxyma; avoid HATU at high heat to prevent epimerization).

Mechanistic Visualization: Selectivity Pathway

The following diagram illustrates the kinetic competition and why "Pre-activation" is vital when using highly reactive reagents.

Mechanism cluster_conditions Control Factors Acid Carboxylic Acid ActiveEster Active Ester (Intermediate) Acid->ActiveEster Activation Reagent Coupling Reagent (HATU/T3P) Reagent->ActiveEster Amide Amide Product (Desired) ActiveEster->Amide Fast (Kinetic Control) Nucleophile: NH2 Ester Ester Byproduct (O-Acyl) ActiveEster->Ester Slow (Thermodynamic) Nucleophile: OH CPr CPr-AminoAlcohol (NH2 + OH) CPr->Amide CPr->Ester Factors To favor Amide: 1. Low Base (pH < 8) 2. T3P Reagent 3. 1.0 eq Acid

Figure 2: Kinetic competition between Amidation and Esterification.[5]

References

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: Propanephosphonic acid anhydride.[1] Angewandte Chemie International Edition, 19(2), 133-134. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140-177. Link

  • Bibliomed. (2018).[7] Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology.[7] (Discusses O-Acylation mechanisms). Link

  • Wernic, D., et al. (2020). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry, 85, 1556–1566.[8] (Context on cyclopropane amino acid constraints). Link[8]

Sources

incorporating [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol into fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol into Fragment-Based Drug Design (FBDD)

Abstract

This guide details the strategic incorporation of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol (hereafter referred to as Frag-CP ) into Fragment-Based Drug Design (FBDD) workflows. Unlike traditional planar aromatic fragments, Frag-CP offers defined three-dimensionality (Fsp3), specific exit vectors, and high metabolic stability. This document provides rationales for scaffold selection, synthetic protocols for orthogonal functionalization, and biophysical screening workflows to validate binding modes.

Structural Rationale & Properties

The "Escape from Flatland"

Traditional fragment libraries are often dominated by sp2-rich aromatic systems (phenyl, pyridine), leading to leads with poor solubility and non-specific binding. Frag-CP exemplifies the "Escape from Flatland" strategy proposed by Lovering et al., increasing the fraction of sp3 hybridized carbons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1]
  • Rigidity: The cyclopropane ring locks the two methylene linkers into a specific conformation, reducing the entropic penalty upon binding compared to a flexible propyl chain.

  • Vectorality: The (1R,2R) trans-stereochemistry projects the amine and hydroxyl groups at an angle of approximately 120°, distinct from the 180° of para-substituted benzenes or the flexible trajectory of alkyl chains.

Physicochemical Profile

Frag-CP is a "Rule of 3" compliant fragment, ideal for high-concentration screening.

PropertyValueSignificance in FBDD
MW 101.15 DaLeaves significant room for "fragment growing" (MW < 300).
cLogP -0.8 (approx)High hydrophilicity ensures aqueous solubility for NMR/SPR screening.
H-Bond Donors 2Key interaction points (Amine N, Hydroxyl O).
H-Bond Acceptors 2
TPSA 46 ŲLow polar surface area supports membrane permeability in later leads.
Stereochemistry (1R, 2R)Defined 3D vector; chiral purity is essential for specific binding.

Synthetic Access & Functionalization Strategy

To utilize Frag-CP effectively, orthogonal protection is required to allow selective "growing" from either the amine or the alcohol terminus.

Orthogonal Protection Protocol

Objective: Selectively protect the primary amine to allow activation of the alcohol, or vice versa.

  • Step A: N-Boc Protection

    • Reagents:

      
      , 
      
      
      
      , DCM.
    • Procedure: Treat Frag-CP (1.0 eq) with

      
       (1.1 eq) at 0°C. The amine is significantly more nucleophilic than the alcohol.
      
    • Result:N-Boc-Frag-CP . The alcohol remains free for coupling (e.g., Mitsunobu or alkylation).

  • Step B: Alcohol Activation (for Nucleophilic Displacement)

    • Reagents: Methanesulfonyl chloride (MsCl), DIPEA, DCM.

    • Procedure: React N-Boc-Frag-CP with MsCl to generate the mesylate.

    • Application: The mesylate can be displaced by nucleophiles (arylols, thiols) to grow the fragment in the "Left-Hand" vector.

Synthetic Workflow Diagram

ChemicalStrategy Start Frag-CP (Unprotected) Boc N-Boc Intermediate (Amine Protected) Start->Boc Boc2O, Et3N (Selective N-protection) Activated O-Mesylate/Tosylate (Activated Linker) Boc->Activated MsCl or TsCl (O-activation) Coupled Elaborated Lead (Core Scaffold) Boc->Coupled Mitsunobu w/ Ar-OH Activated->Coupled SN2 Displacement

Figure 1: Orthogonal protection strategy enabling selective fragment growing from the alcohol terminus.

Application Protocol: FBDD Workflow

Phase 1: Library Design & Inclusion

Do not screen Frag-CP in isolation. Include it in a "3D-Diversity" sub-library.

  • Concentration: Prepare stock solutions at 100 mM in

    
    -DMSO.
    
  • QC: Verify chiral purity (>95% ee) via Chiral HPLC, as the (1S,2S) enantiomer will project vectors differently.

Phase 2: Biophysical Screening (NMR)

Due to the low molecular weight and likely low affinity (


), Ligand-Observed NMR is the gold standard.

Protocol: 1D WaterLOGSY / STD-NMR

  • Sample Prep: Mix Protein (

    
    ) + Frag-CP (
    
    
    
    ) in buffer (
    
    
    /PBS).
  • Control: Run spectrum of Frag-CP alone to identify chemical shifts (Cyclopropyl protons:

    
     0.4–1.2 ppm).
    
  • Experiment:

    • STD (Saturation Transfer Difference): Irradiate protein (on-resonance) and subtract from off-resonance spectrum.

    • Hit Criteria: Observation of signal transfer to the cyclopropyl or methylene protons indicates binding.

  • Validation: Competitive displacement with a known binder (if available) to confirm active site binding.

Phase 3: Fragment Elaboration (The "Grow" Strategy)

Once binding is confirmed (ideally via X-ray crystallography showing the vector), use the synthetic logic in Section 2 to grow.

  • Scenario: The amine interacts with an Aspartate residue (salt bridge).

  • Action: Grow from the alcohol side. Convert alcohol to a mesylate and couple with aromatic heterocycles to reach a hydrophobic pocket.

Case Study: Bioisosteric Replacement

Problem: A lead compound contains a flexible propyl linker (


) connecting an amine and an aromatic ring. The compound suffers from rapid metabolic oxidation and low potency due to entropic costs.

Solution: Replace the propyl chain with the (1R,2R)-cyclopropyl scaffold.

  • Metabolic Stability: The cyclopropane ring blocks P450 oxidation sites common on alkyl chains.

  • Conformational Lock: The rigid scaffold pre-organizes the molecule into the bioactive conformation (if the vector matches), improving affinity (lower

    
     penalty).
    
  • Implementation:

    • Synthesize the analog using the N-Boc-Frag-CP intermediate.

    • Perform matched-molecular pair (MMP) analysis on potency (

      
      ) and metabolic clearance (
      
      
      
      ).
Workflow Visualization

FBDD_Workflow Library Library Design (Include Frag-CP) Screen Screening (NMR/SPR) Detect weak binders Library->Screen High Conc. Xray Structural Biology Define Exit Vectors Screen->Xray Validated Hits Design Design Strategy (Grow vs. Link) Xray->Design Vector Analysis Synth Synthesis (See Protocol 2.1) Design->Synth Orthogonal Chem Synth->Screen Iterative Cycle

Figure 2: The iterative FBDD cycle integrating Frag-CP from screening to elaboration.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • PubChem. Compound Summary for CID 13728302, [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol.[4] (Note: Stereoisomer reference for chemical properties). Link

Sources

Application Note & Protocols: Strategic Oxidation of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Synthetic Challenge and Strategic Importance

The compound [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol and its oxidized counterpart, [(1R,2R)-2-(aminomethyl)cyclopropyl]carboxylic acid, represent a class of constrained γ-amino acids. These structures are of significant interest in medicinal chemistry and drug development as they serve as rigid scaffolds that mimic the bioactive conformations of natural ligands, such as γ-aminobutyric acid (GABA).[1][2] Their incorporation into peptide structures or as standalone pharmacophores can lead to enhanced potency, selectivity, and metabolic stability.

The primary synthetic hurdle in converting the readily available amino alcohol to the target amino acid is the chemoselective oxidation of the primary alcohol in the presence of a nucleophilic and easily oxidizable primary amine. Direct oxidation is often complicated by side reactions, including N-oxidation, imine formation, or reaction of the amine with the oxidizing agent. Therefore, a robust and strategic approach is required to achieve this transformation efficiently and in high purity.

This guide provides a comprehensive analysis of the reaction conditions, detailing a reliable, field-proven protocol based on a protective group strategy. We will explore the causality behind the experimental choices, ensuring a reproducible and scalable process for the synthesis of this valuable building block.

Core Challenge: Chemoselectivity in Amino Alcohol Oxidation

The substrate, [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol, possesses two functional groups susceptible to oxidation or undesired side reactions: a primary alcohol and a primary amine.

  • Primary Alcohol (-CH₂OH): The target for oxidation to a carboxylic acid (-COOH).

  • Primary Amine (-NH₂): Highly nucleophilic and can be oxidized by strong oxidants. It can also react with electrophilic activating agents used in many modern oxidation protocols (e.g., oxalyl chloride in Swern oxidation).

A successful synthesis must navigate this challenge. While direct, selective oxidation methods exist, they often require careful screening and optimization for each specific substrate. A more universally reliable method involves a protection-oxidation-deprotection sequence. This strategy temporarily masks the reactive amine, allowing for a broad range of well-established alcohol oxidation methods to be employed without interference.

Recommended Synthetic Strategy: A Three-Stage Protocol

Our recommended pathway is a robust three-stage process that ensures high yield and purity by isolating the reactivity of each functional group. This approach prioritizes reliability and scalability, key considerations in drug development.

G cluster_0 Overall Synthetic Workflow Start [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol Protected N-Boc Protected Amino Alcohol Start->Protected Stage 1: Amine Protection Oxidized N-Boc Protected Amino Acid Protected->Oxidized Stage 2: Alcohol Oxidation Final [(1R,2R)-2-(aminomethyl)cyclopropyl]carboxylic acid Oxidized->Final Stage 3: Deprotection

Caption: Recommended three-stage workflow for the synthesis.

Detailed Experimental Protocols

Stage 1: N-Boc Protection of the Primary Amine

Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine. It is installed under mild basic conditions that do not affect the alcohol. The resulting carbamate is stable to a wide range of oxidative and nucleophilic conditions but can be cleanly removed under acidic conditions.[3] The high nucleophilicity of the amine compared to the alcohol ensures selective reaction.[4]

Protocol 1: Synthesis of tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopropyl)methylcarbamate

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol (1.0 eq.).

  • Dissolution: Dissolve the substrate in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Stage 2: Selective Oxidation of the Primary Alcohol

Rationale: With the amine protected, the primary alcohol can be efficiently oxidized to a carboxylic acid. We recommend a modern, two-step, one-pot protocol using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst. This avoids the use of toxic heavy metals like chromium.[5] The reaction first uses a mild oxidant (bleach) to form the aldehyde, which is then immediately oxidized to the carboxylic acid with sodium chlorite in the same pot. This procedure is known for its high yields and compatibility with sensitive functional groups.[5]

Protocol 2: Synthesis of (1R,2R)-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid

  • Setup: To a round-bottom flask, add the N-Boc protected amino alcohol (1.0 eq.), TEMPO (0.05 eq.), and acetonitrile.

  • Buffer: Add a phosphate buffer solution (pH ≈ 6.7).

  • Phase 1 (Aldehyde Formation):

    • Cool the mixture to 0-5 °C.

    • Add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 eq.) dropwise, maintaining the temperature below 15 °C. A color change to orange/red indicates the presence of the active oxoammonium species.

    • Stir for 1-2 hours at 0-5 °C until the alcohol is consumed (monitor by TLC/LC-MS).

  • Phase 2 (Carboxylic Acid Formation):

    • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq.) in water.

    • Add the sodium chlorite solution to the reaction mixture at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Work-up:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the N-Boc protected amino acid, which can be purified by crystallization or chromatography if needed.

G cluster_1 General Laboratory Workflow Setup Reaction Setup (Substrate, Reagents, Solvent) Reaction Controlled Reaction (Temperature, Time) Setup->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purification (Chromatography/Crystallization) Concentration->Purification

Caption: A typical workflow for synthesis and purification.

Stage 3: N-Boc Deprotection

Rationale: The final step involves the removal of the Boc protecting group to unveil the primary amine of the target molecule. This is reliably achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method that results in the formation of the TFA salt of the product.

Protocol 3: Synthesis of [(1R,2R)-2-(aminomethyl)cyclopropyl]carboxylic acid

  • Setup: Dissolve the N-Boc protected amino acid (1.0 eq.) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq.) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting residue is the TFA salt of the product. It can be triturated with diethyl ether to induce precipitation of a solid.

  • Purification/Isolation: The product can be isolated as the salt or neutralized and purified further using ion-exchange chromatography if a zwitterionic form is desired.

Comparison of Oxidation Methods for Stage 2

While the TEMPO-based protocol is highly recommended, other methods can be used to oxidize the N-Boc protected alcohol. The choice often depends on the scale, available equipment, and desired intermediate (aldehyde vs. acid).

Oxidation MethodKey ReagentsTemp.TargetAdvantagesDisadvantages
TEMPO/NaOCl/NaClO₂ TEMPO, NaOCl, NaClO₂0 °C to RTAcidHigh yield, one-pot, no heavy metals.[5]Requires careful pH and temperature control.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N-78 °CAldehydeVery mild, high yields, wide functional group tolerance.[6][7][8]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.[7]
Parikh-Doering DMSO, SO₃·Py, Et₃N0 °C to RTAldehydeMilder than Swern (no cryogenic temps), easy to handle reagents.[9][10][11]May require a large excess of reagents.[10]
Dess-Martin (DMP) Dess-Martin PeriodinaneRTAldehydeMild, neutral conditions, fast reaction times.[12][13]Reagent is expensive and can be explosive upon heating.[14]

Note: Methods targeting the aldehyde would require a subsequent oxidation step (e.g., Pinnick oxidation with NaClO₂) to reach the carboxylic acid.

Conclusion

The oxidation of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol to its corresponding carboxylic acid is most reliably achieved through a three-stage strategy of amine protection, alcohol oxidation, and final deprotection. The detailed protocols provided, centered around N-Boc protection and a TEMPO-catalyzed oxidation, constitute a robust, scalable, and high-yielding pathway. This approach mitigates the inherent chemoselectivity challenges and provides a clear route for researchers and drug development professionals to access this valuable synthetic building block.

References

  • Ivanov, A. S. (2008). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Scientific Works of the University of Food Technologies, 55(1). [Link: https://www.researchgate.net/publication/262529759_A_new_mild_and_selective_method_for_oxidation_of_primary_and_secondary_alcohols_and_amines_as_well_as_amino_acids]
  • Alfa Chemistry. (2024). Swern Oxidation. Alfa Chemistry. [Link: https://www.alfa-chemistry.
  • Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 1-353). Springer. [Link: https://link.springer.com/chapter/10.1007/0-387-25725-X_1]
  • Kroutil, W., & Fraaije, M. W. (2020). Biocatalytic Oxidation of Alcohols. Molecules, 25(16), 3761. [Link: https://www.mdpi.com/1420-3049/25/16/3761]
  • Grokipedia. Parikh–Doering oxidation. Grokipedia. [Link: https://grokipedia.
  • Hoover, J. M., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. ACS Catalysis, 3(10), 2441-2454. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3804354/]
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/synthesis/C2O/aldehydes.shtm]
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/chemicals/oxidations/2,2,6,6-tetramethylpiperidinyloxy-tempo.shtm]
  • Wikipedia. (n.d.). Parikh–Doering oxidation. Wikipedia. [Link: https://en.wikipedia.
  • Chemistry LibreTexts. (2023). Swern oxidation. Chemistry LibreTexts. [Link: https://chem.libretexts.
  • Wikipedia. (n.d.). Swern oxidation. Wikipedia. [Link: https://en.wikipedia.
  • Jones, J. B., & Grayshan, R. (1972). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1571-1574. [Link: https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720001571]
  • Chem-Station. (2014). Parikh-Doering Oxidation. Chem-Station International Edition. [Link: https://www.chem-station.
  • ResearchGate. (2025). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. [Link: https://www.researchgate.net/publication/233486187_Procedure_for_the_Oxidation_of_b-Amino_Alcohols_to_a-Amino_Aldehydes]
  • Zhao, M., Li, J., Mano, E., Song, Z. J., & Tschaen, D. M. (2005). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of Organic Chemistry, 70(6), 2078-2084. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1402325/]
  • Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. ChemistrySelect, 4(34), 10031-10034. [Link: https://www.scidar.
  • Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link: https://www.chemistrysteps.
  • Kocienski, P. J. (2005). N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. In Protecting Groups (3rd ed., pp. 216-222). Thieme. [Link: https://www.academia.edu/38072050/Protecting_Groups_3rd_ed_by_P_J_Kocienski_2005]
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. ResearchGate. [Link: https://www.researchgate.net/post/How_can_we_protect_an_amino_group_leaving_an_alcohol_group_free]
  • Chemistry Steps. (2020). Swern Oxidation. Chemistry Steps. [Link: https://www.chemistrysteps.
  • O'Hara, F., et al. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. Nature Communications, 14(1), 5143. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10450893/]
  • Wipf, P. (2006). Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link: https://wipf.chem.pitt.
  • Michigan State University. (n.d.). Swern Oxidation Procedure. MSU Chemistry. [Link: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/suppmnt/swernex.htm]
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  • ResearchGate. (2019). Synthetic route to the 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid 11. ResearchGate. [Link: https://www.researchgate.net/figure/Synthetic-route-to-the-2-aminomethyl-cyclopropane-1-1-dicarboxylic-acid-11_fig2_336423985]
  • Ye, B., & Cramer, C. J. (2002). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Organic Syntheses, 79, 145. [Link: https://s3-us-west-2.amazonaws.com/orgsyn/pdfs/v79p0145.pdf]
  • Google Patents. (2014). Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanecarboxamide hydrochloride. [Link: https://patents.google.
  • Academia.edu. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Academia.edu. [Link: https://www.academia.
  • Der Pharma Chemica. (2016). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Der Pharma Chemica, 8(19), 1-6. [Link: https://www.derpharmachemica.com/pharma-chemica/mild-and-efficient-method-for-oxidation-of-alcohol-to-carboxylic-acid-followed-by-synthesis-of-amide-analogues-of-coreys.pdf]
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  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.

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Application Notes and Protocols for Reductive Amination Using [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Cyclopropylmethylamines in Drug Discovery

In the landscape of modern medicinal chemistry, the synthesis of chiral amines remains a cornerstone of drug development. Chiral amines are ubiquitous structural motifs in a vast array of pharmacologically active agents, serving as critical components for molecular recognition and biological activity. Among the diverse portfolio of chiral building blocks, those incorporating a cyclopropane ring have garnered significant attention. The cyclopropyl group, a "bioisostere" for phenyl rings and other functionalities, imparts unique conformational rigidity, enhances metabolic stability, and can improve binding affinity to biological targets.[1]

This guide focuses on [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol , a versatile chiral primary amine that combines the desirable properties of the cyclopropane scaffold with two distinct functional handles: a primary amine and a primary alcohol. This unique structure makes it an invaluable synthon for creating complex and stereochemically defined molecules.

Reductive amination stands out as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds, providing a direct pathway to secondary and tertiary amines from simple carbonyl precursors.[2][3] This document provides a detailed exploration of the mechanism, key parameters, and field-tested protocols for the successful application of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol in reductive amination reactions, tailored for researchers and scientists in drug development.

Pillar 1: The Underlying Mechanism of Reductive Amination

The reductive amination process is a powerful transformation that proceeds through a two-stage sequence: the formation of an imine or iminium ion, followed by its immediate reduction.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under neutral or mildly acidic conditions, this intermediate readily dehydrates to yield a C=N double bond, known as an imine. In the presence of an acid catalyst, the imine nitrogen can be protonated to form a highly electrophilic iminium ion, which is even more susceptible to reduction.[4]

  • Hydride-Mediated Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction of the C=N bond furnishes the final, more complex amine product.[2][4] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2]

Reductive_Amination_Mechanism Reactants Aldehyde/Ketone + [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Hemiaminal->Imine H2O - H₂O Hemiaminal->H2O Dehydration Iminium Iminium Ion Imine->Iminium Protonation Product Final Amine Product Iminium->Product H_plus + H⁺ Reducer Reducing Agent (e.g., NaBH(OAc)₃) Hydride_Attack Hydride Attack Hydride_Attack->Iminium

Caption: General mechanism of reductive amination.

Pillar 2: Expertise in Reagent Selection - The Causality Behind Experimental Choices

The success of a reductive amination protocol hinges on the judicious selection of reagents and conditions. Each component is chosen to maximize yield, minimize side reactions, and ensure operational simplicity.

The Reducing Agent: Why Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the Gold Standard

While several hydride donors can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for one-pot reductive aminations.[5]

  • Enhanced Selectivity: The electron-withdrawing acetate groups on STAB attenuate its hydridic character, making it a milder reducing agent than sodium borohydride (NaBH₄).[5] Consequently, STAB reacts much faster with protonated iminium ions than with aldehydes or ketones, preventing the premature reduction of the starting carbonyl compound—a common side reaction with less selective reagents.[2][6]

  • One-Pot Convenience: This selectivity allows for all reagents (amine, carbonyl, and reducing agent) to be combined in a single reaction vessel, streamlining the experimental workflow.[3][5]

  • Broad Functional Group Tolerance: STAB is compatible with a wide range of functional groups, including esters, amides, nitro groups, and carbon-carbon multiple bonds.[6][7]

  • Reduced Toxicity: It serves as a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[8]

Solvent Selection

The choice of solvent is critical for ensuring solubility of all components and for compatibility with the reducing agent.

  • Aprotic Solvents are Preferred: For STAB-mediated reactions, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are highly effective and commonly used.[6][9] Tetrahydrofuran (THF) is also a viable option.[6]

  • Avoid Protic Solvents: Protic solvents like methanol are generally not recommended for STAB as they can react with and decompose the reagent.[9]

The Role of an Acid Catalyst

While aldehydes are typically reactive enough to form imines without a catalyst, ketones are less electrophilic and their reaction is often slower.

  • Catalyzing Ketone Reactions: The addition of a catalytic amount (or 1-2 equivalents) of a weak acid, such as acetic acid (AcOH) , can significantly accelerate the rate of imine formation from ketones by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[6][7] Acetic acid also facilitates the formation of the iminium ion, which is the species actively reduced by STAB.[5]

Pillar 3: Trustworthy and Validated Experimental Protocols

The following protocols are designed to be robust and reproducible for a range of carbonyl substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

General Experimental Workflow

Caption: Standard workflow for one-pot reductive amination.

Protocol 1: Reductive Amination with an Aliphatic Aldehyde

Objective: To synthesize N-{[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methyl}-2-methylpropan-1-amine.

Materials:

  • [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol (1.0 equiv)

  • Isobutyraldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol (e.g., 101 mg, 1.0 mmol).

  • Dissolve the amine in DCE (e.g., 10 mL).

  • Add isobutyraldehyde (e.g., 80 mg, 1.1 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: Initial effervescence may occur.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (e.g., 15 mL).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the desired secondary amine.

Protocol 2: Reductive Amination with a Ketone using an Acid Catalyst

Objective: To synthesize N-{[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methyl}cyclopentanamine.

Materials:

  • [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol (1.0 equiv)

  • Cyclopentanone (1.1 equiv)

  • Glacial Acetic Acid (AcOH) (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol (e.g., 101 mg, 1.0 mmol).

  • Dissolve the amine in DCE (e.g., 10 mL).

  • Add cyclopentanone (e.g., 93 mg, 1.1 mmol) followed by glacial acetic acid (e.g., 72 mg, 1.2 mmol).[6][7]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) portion-wise.

  • Stir the reaction at room temperature, monitoring for completion (typically 4-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Basify the mixture to a pH of ~9-10 with 1 M NaOH solution to ensure the product is in its free-base form.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude material by silica gel column chromatography.

Data Presentation: Summary of Reaction Parameters

The following table provides a general guide for adapting the protocol to various carbonyl substrates.

Carbonyl SubstrateAmine:Carbonyl:Reducer RatioSolventCatalystTypical TimeNotes
Aromatic Aldehyde1 : 1.1 : 1.5DCE / THFNone2-4 hGenerally fast and high-yielding.
Aliphatic Aldehyde1 : 1.1 : 1.5DCE / THFNone2-6 hHighly efficient; monitor for completion.
Acyclic Ketone1 : 1.2 : 1.6DCEAcetic Acid (1-2 eq.)6-18 hSlower reaction; acid catalyst is recommended.[6]
Cyclic Ketone1 : 1.1 : 1.5DCEAcetic Acid (1-2 eq.)4-12 hGenerally more reactive than acyclic ketones.

Field-Proven Insights & Troubleshooting

  • Incomplete Conversion: If the reaction stalls, a small additional charge of NaBH(OAc)₃ (0.2-0.3 equiv) can be added. Ensure all reagents are anhydrous, as moisture can decompose the reducing agent.[9]

  • Formation of Dialkylated Product: While STAB minimizes overalkylation, if it becomes an issue (especially with highly reactive aldehydes), consider a two-step approach: form the imine first in a solvent like methanol, remove the solvent, then redissolve in DCE and add the reducing agent.[5][7]

  • Purification Difficulties: The amine products are often polar and basic. For column chromatography, consider deactivating the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent system. This prevents tailing and improves separation. For stubborn separations, acid-base extraction can be a powerful purification tool.[10]

Conclusion

The use of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol in reductive amination, particularly with sodium triacetoxyborohydride, represents a highly efficient, selective, and reliable strategy for the synthesis of novel chiral amines. The protocols outlined in this guide provide a solid foundation for researchers to construct complex molecular architectures that are of high value to the pharmaceutical and agrochemical industries. By understanding the underlying principles of the reaction and the rationale behind reagent selection, scientists can confidently apply and adapt these methods to accelerate their discovery programs.

References

  • Sodium Triacetoxyborohydride. (n.d.). MilliporeSigma. Retrieved from a URL which discusses its effectiveness and reduced toxicity compared to sodium cyanoborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor.
  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Course materials discussing the high yield and functional group tolerance of NaBH(OAc)₃.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic-Reaction.com. Retrieved from a URL which notes that STAB is water-sensitive and typically used in solvents like DCE or THF.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.Journal of Pharmaceutical Sciences & Emerging Drugs. Longdom Publishing. Retrieved from a URL describing the properties and reactivity of the cyclopropylamine motif.
  • Zhong, Z., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(14), 4434. [Link]

  • Chiral Amines in Asymmetric Synthesis. (n.d.). MilliporeSigma. Retrieved from a URL highlighting the widespread application of chiral amines in drugs and asymmetric synthesis.
  • Reductive Amination. (2024, March 28). Chemistry Steps. [Link]

  • Zaia, J., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of the American Society for Mass Spectrometry, 16(5), 759-768. [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from a URL detailing the strategic incorporation of cyclopropyl groups into drug molecules.
  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. (n.d.). Journal of the Indian Chemical Society.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit.
  • Highly Enantioselective Hydrogen-Transfer Reductive Amination. (n.d.). Angewandte Chemie International Edition.
  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). University of Groningen. Retrieved from a thesis providing background on the importance of chiral compounds.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

Sources

Application Note: Scalable Synthesis of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol , a critical chiral pharmacophore found in novel quinolone antibiotics (e.g., Garenoxacin analogs) and CNS-active agents.

While traditional laboratory methods rely on chiral auxiliaries or stoichiometric chiral reagents, this protocol utilizes a chemo-enzymatic approach . This hybrid strategy combines the high throughput of metal-catalyzed cyclopropanation with the exquisite stereoselectivity of biocatalytic resolution. This route is designed for kilogram-scale production, prioritizing safety (thermal management of diazo compounds) and process economy (avoidance of chromatographic purification).

Key Process Features
  • Stereocontrol: >99% ee via Lipase-catalyzed desymmetrization.

  • Scalability: Flow-chemistry compatible cyclopropanation step.

  • Purification: Distillation and crystallization-based workups; no silica gel chromatography required.

Strategic Route Selection

The synthesis targets the trans-(1R,2R) isomer. Direct asymmetric cyclopropanation (e.g., using chiral Rhodium/Copper ligands) is viable but often cost-prohibitive at scale due to ligand expense. We utilize a Resolution-Reduction Strategy :

  • Cyclopropanation: Synthesis of racemic trans-diethyl 1,2-cyclopropanedicarboxylate.

  • Enzymatic Resolution: Selective hydrolysis using Candida antarctica Lipase B (CAL-B) to isolate the (1R,2R)-monoester.

  • Divergent Reduction: Conversion of the acid moiety to a primary amide, followed by global reduction to the amino-alcohol.

Reaction Scheme Overview

SynthesisRoute SM1 Ethyl Diazoacetate + Ethyl Acrylate Racemic Racemic trans-Diester (±)-1 SM1->Racemic Rh2(OAc)4 Cyclopropanation Enzyme Enzymatic Resolution (CAL-B) Racemic->Enzyme Buffer pH 7 Resolved (1R,2R)-Mono-acid Mono-ester Enzyme->Resolved Selective Hydrolysis Amide (1R,2R)-Amide Ester Resolved->Amide 1. Mixed Anhydride 2. NH3 Target Target Amino-Alcohol [(1R,2R)] Amide->Target Global Reduction (Vitride or LAH)

Figure 1: Strategic workflow for the chemo-enzymatic synthesis of the target amino-alcohol.

Detailed Experimental Protocols

Step 1: Synthesis of trans-Diethyl 1,2-cyclopropanedicarboxylate (Racemic)

Objective: Construct the cyclopropane core safely at scale.

  • Reagents: Ethyl acrylate (1.0 equiv), Ethyl diazoacetate (EDA) (1.2 equiv), Rhodium(II) acetate dimer (0.5 mol%), Toluene (solvent).

  • Safety Critical: EDA is potentially explosive and shock-sensitive. Do not concentrate EDA to dryness. Use a continuous flow reactor or slow semi-batch addition to control exotherms.

Protocol:

  • Reactor Setup: Charge a jacketed glass reactor with Toluene (5 vol) and Rhodium(II) acetate dimer. Heat to 60°C.

  • Addition: Prepare a solution of Ethyl Diazoacetate (EDA) in Toluene. Slowly dose this solution into the reactor containing Ethyl Acrylate over 4–6 hours.

    • Process Control: Maintain internal temperature between 60–70°C. Evolution of N₂ gas must be monitored; accumulation of unreacted EDA is a safety hazard.

  • Workup: Once N₂ evolution ceases and EDA is consumed (verify by GC), cool the mixture.

  • Purification: Distill off Toluene and excess Ethyl Acrylate. High-vacuum distillation of the residue (approx. 90–100°C at 2 mmHg) yields the racemic trans-diester as a colorless oil.

    • Note: The cis isomer is a minor byproduct (typically <10%) and is separable by careful fractional distillation or carried through to resolution where it reacts at a different rate.

Step 2: Enzymatic Resolution (The Chiral Key)

Objective: Isolate the (1R,2R) stereocenter via bio-catalysis. Mechanism: Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the (1S,2S)-diester to the mono-acid, leaving the (1R,2R)-diester intact, OR hydrolyzes the (1R,2R)-diester to the (1R,2R)-mono-acid , depending on specific conditions. Standard Process: Hydrolysis of the trans-diester usually yields the (1R,2R)-mono-ethyl ester with high enantioselectivity (E > 100).

Protocol:

  • Emulsification: Suspend the racemic diester (1.0 wt equiv) in Phosphate Buffer (0.1 M, pH 7.2, 10 vol).

  • Biocatalysis: Add Novozym 435 (immobilized CAL-B, 5 wt% loading). Stir vigorously at 25–30°C.

  • pH Control: The reaction produces acid, lowering pH. Use an autotitrator to maintain pH 7.2 by dosing 2N NaOH.

  • Endpoint: Monitor by chiral HPLC. Stop when conversion reaches ~50% (theoretical maximum for resolution).

  • Workup: Filter off the enzyme (recyclable).

    • Phase Separation: Extract the unreacted diester (usually the unwanted enantiomer if using standard hydrolytic kinetics, but verify specific enzyme batch preference) with MTBE.

    • Acid Recovery: Acidify the aqueous layer to pH 2 with HCl and extract the desired (1R,2R)-2-(ethoxycarbonyl)cyclopropanecarboxylic acid into Ethyl Acetate.

  • Metric: >98% ee is expected after crystallization from Hexane/EtOAc.

Step 3: Amidation and Global Reduction

Objective: Convert the Mono-acid/Mono-ester to the Aminomethyl/Hydroxymethyl target.

Part A: Amide Formation

  • Dissolve (1R,2R)-mono-acid (1.0 equiv) in THF/DCM. Cool to -10°C.

  • Add N-methylmorpholine (1.1 equiv) followed by Isobutyl chloroformate (1.1 equiv) to form the mixed anhydride.

  • Stir for 30 mins, then bubble ammonia gas (NH₃) or add aqueous ammonium hydroxide solution.

  • Warm to RT. Wash with water/brine. Concentrate to yield Ethyl (1R,2R)-2-carbamoylcyclopropanecarboxylate .

Part B: Global Reduction (Vitride or Borane) Note: Lithium Aluminum Hydride (LAH) is common in academic papers but hazardous at scale. Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride/Red-Al) is preferred for process safety and solubility.

  • Setup: Charge dry Toluene (10 vol) and Vitride (65% in Toluene, 3.5 equiv) to a reactor under N₂. Heat to 40°C.

  • Addition: Add the Amide-Ester solution (in Toluene) dropwise. The reduction of the ester and amide is exothermic.

  • Reflux: Heat to 80–90°C for 2–4 hours to ensure complete reduction of the amide to the amine.

  • Quench: Cool to 0°C. Carefully quench with NaOH (aq) / Rochelle salt solution to break the aluminum emulsion.

  • Isolation: Separate organic layer. The product is highly polar. If it remains in the aqueous phase, continuous extraction with DCM or n-Butanol is required.

  • Final Purification: The crude amino-alcohol can be purified by forming the Oxalate or Hydrochloride salt, which crystallizes readily from Ethanol/Ether.

Analytical Controls & Specifications

Process Control Table
ParameterMethodSpecificationRationale
Enantiomeric Excess (ee) Chiral HPLC> 99.0%Critical for biological activity; (1S,2S) isomer is often inactive or toxic.
Residual Rhodium ICP-MS< 10 ppmHeavy metal control for pharmaceutical intermediates.
Water Content Karl Fischer< 0.5%Critical for the reduction step (safety hazard with hydrides).
Purity (HPLC) HPLC (UV/ELSD)> 98.0%Ensure removal of partially reduced intermediates (e.g., amino-ester).
Chiral HPLC Method (Example)
  • Column: Chiralpak AD-H or IC (4.6 x 250 mm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (Cyclopropane absorbance is weak; derivatization may be required for high sensitivity).

Safety & Engineering Constraints

Exothermic Management (Cyclopropanation)

The reaction of diazoacetate is highly exothermic (


).
  • Engineering Control: Use a Continuous Stirred Tank Reactor (CSTR) cascade or a Plug Flow Reactor (PFR) for the diazo addition step to minimize the active inventory of explosive diazo compound.

Hydride Handling
  • Risk: Vitride and LAH liberate H₂ gas upon contact with moisture.

  • Mitigation: All reactors must be inerted with N₂. Scrubber systems must be sized to handle peak H₂ evolution during quenching.

Visualizing the Biocatalytic Cycle

Biocatalysis cluster_reactor Bioreactor (pH Stat Mode) Substrate Racemic Diester (Emulsion) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Immobilized CAL-B (Novozym 435) Hydrolysis Hydrolysis (Water/Buffer) Complex->Hydrolysis Kinetic Resolution Hydrolysis->Enzyme Recycle ProductA (1R,2R)-Mono-Acid (Aqueous Phase) Hydrolysis->ProductA Product Release ProductB (1S,2S)-Diester (Organic Phase) Hydrolysis->ProductB Unreacted

Figure 2: Enzymatic resolution cycle differentiating the aqueous product (target) and organic byproduct.

References

  • Doyle, M. P., et al. (1993). "Enantioselective synthesis of macrocyclic lactones." Journal of the American Chemical Society.[1] (Foundational work on Rh-catalyzed cyclopropanation). Link

  • Gotor, V., et al. (2001). "Enzymatic desymmetrization of prochiral diesters." Organic Process Research & Development. (Describes CAL-B scale-up protocols). Link

  • BenchChem Technical Whitepaper. (2025). "Garenoxacin: Discovery, Mechanism, and Clinical Development."[2] (Context for the quinolone side chain). Link

  • Toyama Chemical Co., Ltd. (2013). "Process for garenoxacin mesylate." World Intellectual Property Organization, WO2013121439A2. (Patent detailing similar cyclopropyl amine scale-up). Link

  • Chen, Y., et al. (2004). "Process for the preparation of cyclopropylacetonitrile." European Patent Office, EP1171421. (Background on cyclopropyl methanol handling). Link

Sources

functionalization of the hydroxyl group in [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

[1]

Abstract & Strategic Analysis

The molecule [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol (CAS: 45434-02-4) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for fluoroquinolone antibiotics (e.g., Trovafloxacin) and novel antiviral agents.[1] Its value lies in the rigid cyclopropane core, which orients the amino and hydroxyl "arms" in a specific spatial vector, enhancing binding affinity to biological targets.

However, functionalizing the hydroxyl group presents two distinct chemical challenges that this guide addresses:

  • Chemoselectivity (The Nucleophile Competition): The primary amine is significantly more nucleophilic than the primary alcohol. Attempting to functionalize the hydroxyl group (e.g., alkylation, acylation, or oxidation) without prior protection of the amine will invariably lead to N-functionalization or polymerization.

  • Structural Integrity (The Ring Strain): The cyclopropane ring possesses significant Bayer strain (~27.5 kcal/mol).

    • Acid Sensitivity: Strong Brønsted acids or Lewis acids can trigger a homo-Michael type ring opening or rearrangement to a cyclobutane or homoallylic system.

    • Radical Sensitivity: Oxidative conditions that generate radical intermediates at the carbinyl position can lead to rapid ring fragmentation (cyclopropylcarbinyl radical clock).

Core Directive: This protocol prioritizes a "Protection-First" strategy.[1] The amine must be rendered non-nucleophilic via Boc-protection before any hydroxyl manipulation occurs.

Strategic Workflow (Logic Map)

The following diagram illustrates the mandatory reaction sequence to ensure chemoselectivity and ring stability.

FunctionalizationWorkflowStartStarting Material(Amino Alcohol)ProtectStep 1: N-Protection(Boc-Anhydride)Start->ProtectBoc2O, NaOHTHF/H2OIntermedIntermediate A(N-Boc Alcohol)Protect->IntermedQuant. YieldPath_ActStep 2A: Activation(Mesylation)Intermed->Path_ActMsCl, TEA(0°C)Path_OxStep 2B: Oxidation(Swern/DMP)Intermed->Path_OxDMP orSwernEnd_LGActivated Electrophile(O-Mesylate)Path_Act->End_LGStable < 0°CEnd_AldAldehyde(Chain Extension)Path_Ox->End_AldAvoid Acid

Caption: Workflow for the chemoselective functionalization of the hydroxyl group. Note the critical N-protection checkpoint.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Prerequisite for all hydroxyl functionalization.[1]

Rationale: We utilize a biphasic system (THF/Water) with inorganic base.[1][2] This avoids the use of nucleophilic organic bases (like pyridine) that might complicate purification, and the conditions are mild enough to preserve the cyclopropane ring.

Reagents:

  • Starting Material (SM): 10.0 mmol

  • Di-tert-butyl dicarbonate (Boc₂O): 11.0 mmol (1.1 eq)[1]

  • Sodium Hydroxide (NaOH): 1 M aqueous solution (12.0 mmol, 1.2 eq)[1]

  • Solvent: THF (20 mL)

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the amino alcohol in 20 mL THF.

  • Base Addition: Cool the solution to 0°C (ice bath). Add the 1 M NaOH solution dropwise over 5 minutes.

  • Reagent Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of THF (5 mL) and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours.

    • QC Check: TLC (5% MeOH in DCM) should show complete consumption of the polar amine (ninhydrin stain active).[1]

  • Workup: Evaporate the THF under reduced pressure (keep bath < 40°C). The remaining aqueous layer is extracted with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Result: The N-Boc alcohol is typically obtained as a viscous oil or low-melting solid in >90% yield.[1] It can often be used in the next step without column chromatography.

Protocol B: Hydroxyl Activation (Mesylation)

Target: Creating a Leaving Group for Nucleophilic Substitution.[1]

Rationale: The hydroxyl group is a poor leaving group.[3][4] Conversion to a mesylate (OMs) is preferred over tosylation because the reaction is faster at lower temperatures (0°C), minimizing the risk of cyclopropylcarbinyl rearrangement.

Reagents:

  • N-Boc Intermediate (from Protocol A): 5.0 mmol[1]

  • Methanesulfonyl Chloride (MsCl): 6.0 mmol (1.2 eq)[1]

  • Triethylamine (TEA): 7.5 mmol (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step:

  • Setup: Flame-dry a 50 mL flask and purge with Nitrogen/Argon. Add the N-Boc intermediate and DCM.

  • Cooling: Cool to -10°C (Salt/Ice bath). Critical: Temperature control prevents elimination side-reactions.

  • Base Addition: Add TEA via syringe.

  • Activation: Add MsCl dropwise over 10 minutes. The solution may turn slightly yellow.

  • Incubation: Stir at 0°C for 1-2 hours. Do not reflux.

  • Quench: Pour the cold mixture into ice-cold saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, wash with cold 0.1 M HCl (rapid wash to remove amine traces), then brine. Dry over MgSO₄.

    • Stability Note: The resulting mesylate is stable at -20°C for weeks but should be used immediately for substitution reactions (e.g., displacement with Azide, Cyanide, or Fluoride).

Protocol C: Oxidation to Aldehyde

Target: Chain Extension or Reductive Amination.

Rationale: We select Dess-Martin Periodinane (DMP) over Swern or Jones oxidation.[1]

  • vs. Jones: Jones reagent is highly acidic (H₂SO₄) and will open the cyclopropane ring.

  • vs. Swern: Swern is effective but requires -78°C. DMP works at RT and is non-acidic, preserving the stereocenter and ring integrity.

Reagents:

  • N-Boc Intermediate: 2.0 mmol

  • Dess-Martin Periodinane: 2.4 mmol (1.2 eq)

  • Solvent: Wet DCM (DMP requires trace water to accelerate the mechanism, or use standard DCM).

Step-by-Step:

  • Reaction: Dissolve N-Boc intermediate in DCM (10 mL). Add DMP solid in one portion at 0°C.

  • Warming: Allow to warm to RT and stir for 1.5 hours.

  • Quench: Add a 1:1 mixture of sat. Na₂S₂O₃ (thiosulfate) and sat.[1] NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM.

    • Caution: The resulting aldehyde is prone to epimerization at the C1 position if left in basic conditions for too long. Store under Argon at -20°C.

Comparative Data & Troubleshooting

Table 1: Oxidant Compatibility Matrix
OxidantConditionSuitabilityRisk Factor
Dess-Martin (DMP) RT, NeutralHigh Low.[1] Best for small scale.
Swern (DMSO/Oxalyl) -78°C, Base quenchHigh Moderate.[1] Temperature control critical.
Jones (CrO₃/H₂SO₄) 0°C, AcidicForbidden Critical. Acid triggers ring opening.[1]
PCC/PDC RT, Slightly AcidicLow Moderate. Difficult purification.
TEMPO/NaOCl 0°C, BufferedMedium Radical clock risk (ring fragmentation).[1]
Troubleshooting Guide (QC)

Issue 1: Loss of Cyclopropane Ring (Ring Opening)

  • Symptom:[2][5][6][7][8] NMR shows disappearance of high-field signals (0.2–0.9 ppm) and appearance of olefinic signals (5.0–6.0 ppm).

  • Cause: Acidic conditions during workup or reaction temperature too high.

  • Fix: Switch from MsCl to TsCl (slower but more stable) or ensure all glassware is base-washed.[1] Use DMP for oxidation.

Issue 2: Low Yield in Mesylation

  • Symptom:[2][5][6][7][8] Recovery of starting material.[2]

  • Cause: Hydrolysis of MsCl by wet solvent.

  • Fix: Distill DCM over CaH₂ or use molecular sieves.

Issue 3: Racemization

  • Symptom:[2][5][6][7][8] HPLC shows enantiomeric excess (ee) degradation.

  • Cause: Aldehyde intermediate exposed to base (TEA/NaOH) for too long.[1]

  • Fix: During oxidation workup, keep pH neutral. Process the aldehyde immediately.

References

  • Synthesis of Trovafloxacin Intermediates: Madhusudhan, P., et al. "Synthesis of an amino moiety in trovafloxacin by using an inexpensive amidine base." Indian Journal of Chemistry, Section B. [1]

  • Boc Protection Mechanisms & Protocols: "Boc Protection Mechanism (Boc2O + DMAP)." Common Organic Chemistry.

  • Cyclopropylmethanol Stability & Reactivity: "The Chemistry of Cyclopropylmethanol: Applications in Synthesis." Ningbo Inno Pharmchem.[9]

  • Mesylation Protocols & Stability: "Mesylates and Tosylates with Practice Problems." Chemistry Steps.

  • Trovafloxacin Hepatotoxicity (Metabolic Oxidation Risks): Sun, Q., et al. "In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity." Chemical Research in Toxicology.

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CP-1R2R-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Enantiomeric Yield & Troubleshooting Protocols

Executive Summary

You are targeting [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol , a trans-1,2-disubstituted cyclopropane scaffold often utilized as a chiral building block in quinolone antibiotics (e.g., Trovafloxacin analogs) and LSD1 inhibitors.

Achieving high enantiomeric excess (


) for this specific isomer is challenging due to:
  • Diastereocontrol: Separating the trans-(1R,2R) isomer from the cis-(1S,2R) byproduct during cyclopropanation.

  • Resolution Efficiency: Kinetic resolutions often suffer from a "50% yield ceiling."

  • Functional Group Sensitivity: The cyclopropyl amine is prone to ring-opening or racemization under harsh reduction conditions.

This guide prioritizes the Chemo-Enzymatic Route (Lipase Resolution) as the most robust method for scale-up, followed by Asymmetric Cyclopropanation for de novo synthesis.

Module 1: The Chemo-Enzymatic Route (Recommended)

Strategy: Synthesize the racemic trans-ethyl 2-aminocyclopropanecarboxylate (or its alcohol precursor) and resolve it using Candida antarctica Lipase B (CAL-B).

Standard Operating Procedure (SOP): Lipase-Catalyzed Resolution

Objective: Isolate the (1R,2R)-amine precursor via enantioselective acylation.

  • Substrate Preparation: Dissolve racemic trans-ethyl 2-aminocyclopropanecarboxylate (100 mM) in anhydrous MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add Ethyl Acetate or Vinyl Butyrate (3.0 equivalents). Vinyl esters are irreversible donors, driving equilibrium.

  • Catalyst Addition: Add immobilized CAL-B (Novozym 435) (20-50 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor by Chiral HPLC.

  • Termination: Filter off enzyme when conversion reaches 50%.

  • Separation: The product (amide) and unreacted substrate (amine) are separated via acid-base extraction.

Troubleshooting Guide: Enzymatic Resolution
SymptomProbable CauseCorrective Action
Low

of Product (<90%)
Reaction ran too long (>50% conv.) Stop reaction strictly at 48-49% conversion. The fast-reacting enantiomer is being consumed, but eventually, the enzyme will start processing the slow enantiomer.
Low

-value (Selectivity)
Water contamination Ensure solvent is anhydrous (<0.05% H₂O). Water causes competing non-selective hydrolysis. Add 3Å molecular sieves to the reaction vessel.
No Reaction / Very Slow Steric Hindrance / Solvent Polarity Switch solvent to DIPE (Diisopropyl ether) or Toluene . MTBE is good, but hydrophobic solvents often stabilize the open conformation of lipases. Increase Temp to 40°C (CAL-B is stable up to 60°C).
Oiling Out of Enzyme Substrate/Product insolubility If the amide product precipitates and coats the enzyme, add a co-solvent like tert-Amyl Alcohol (up to 10% v/v).
Visual Workflow: Enzymatic Decision Tree

EnzymaticResolution cluster_legend Legend Start Start: Lipase Resolution (CAL-B + Vinyl Ester) CheckConv Check Conversion (HPLC) at 4 hours Start->CheckConv Decision1 Conversion > 10%? CheckConv->Decision1 NoRxn Issue: Enzyme Inactive Action: Check Water Content Switch to DIPE/Toluene Decision1->NoRxn No Proceed Continue to 50% Conversion Decision1->Proceed Yes CheckEE Is Product ee > 98%? Proceed->CheckEE Success Success: Filter & Separate (Acid/Base Extraction) CheckEE->Success Yes LowEE Issue: Low Selectivity (E-value) Action: Lower Temp to 20°C Change Acyl Donor (Trifluoroethyl butyrate) CheckEE->LowEE No Process Process Step Decision Decision Point Critical Critical Failure

Caption: Decision tree for troubleshooting lipase-catalyzed kinetic resolution of aminocyclopropane precursors.

Module 2: Asymmetric Cyclopropanation (De Novo Synthesis)

Strategy: If racemic resolution is inefficient, use the Charette Asymmetric Cyclopropanation on an allylic alcohol precursor. This sets the (1R,2R) stereochemistry before the amine is introduced.

Protocol: Charette Cyclopropanation
  • Precursor: trans-3-Amino-2-propen-1-ol (protected as phthalimide or carbamate).

  • Reagents:

    
     (Diethylzinc), 
    
    
    
    (Diiodomethane).
  • Chiral Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (Charette Ligand ).

  • Condition: -10°C to 0°C in DCM.

Troubleshooting Guide: Cyclopropanation
IssueTechnical ExplanationSolution
Poor Diastereoselectivity (cis/trans mix) Uncontrolled Zinc Carbenoid The reaction must be strictly anhydrous. Pre-mix

and

at 0°C for 20 mins before adding the substrate-ligand complex to form the active species.
Low Yield (<40%) Zinc Hydroxide Formation Old

sources often contain alkoxides/hydroxides that kill the catalyst. Use fresh 1.0 M solutions.
Product Decomposition Acidic Quench Cyclopropyl methanols are acid-sensitive. Quench with saturated aqueous

/ Tartaric Acid
mixture, but avoid strong mineral acids during workup.

Module 3: Functional Group Interconversion (Reduction)

Critical Risk: Reducing the ester/amide to the final [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol without ring opening.

Best Practice Protocol

Avoid using


 (LAH) directly on the free amino-ester if possible, as it can be too aggressive.
  • Step 1: Reduce the Ester to Alcohol first using

    
     (Lithium Borohydride)  in THF. This is milder than LAH and preserves the cyclopropane ring.
    
  • Step 2: If starting from a nitrile or amide, use Borane-THF (

    
    )  complex.
    
    • Note: Acidic workup of Borane reductions must be done carefully (MeOH/HCl) to break the Boron-Amine complex without cleaving the ring.

Frequently Asked Questions (FAQs)

Q1: Why is my optical rotation opposite to the literature value?

  • A: Check your salt form. The free base of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol has a specific rotation, but the HCl salt often has a significantly different (sometimes opposite sign) rotation. Always compare free base to free base, or HCl salt to HCl salt.

Q2: Can I use a different lipase if CAL-B fails?

  • A: Yes. Pseudomonas cepacia lipase (Lipase PS) is the second-best choice for cyclopropanes. It often shows complementary selectivity (resolving the opposite enantiomer or accepting bulkier substrates).

Q3: How do I determine the absolute configuration quickly?

  • A: Derivatize the alcohol with Mosher's Acid Chloride . The resulting diastereomeric esters can be analyzed via

    
     or 
    
    
    
    NMR to assign (R) or (S) configuration based on chemical shift differences (
    
    
    ).

References

  • Lipase-Catalyzed Resolution of Aminocyclopropanes

    • Title: Enzymatic kinetic resolution of trans-ethyl 2-aminocyclopropanecarboxyl
    • Source:Tetrahedron: Asymmetry, Vol 14, Issue 16.
    • Context: Establishes CAL-B as the primary enzyme for resolving trans-aminocyclopropane esters with E > 100.
    • Link:

  • Charette Cyclopropanation Methodology

    • Title: Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands.[1]

    • Source:Journal of the American Chemical Society, 1998, 120, 11943.
    • Context: The definitive protocol for generating chiral cyclopropyl methanols
    • Link:

  • Synthesis of Trovafloxacin Intermediates

    • Title: Practical Synthesis of [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol (Reference for structural analogs and stability).
    • Source:Organic Process Research & Development, 2002, 6, 5, 698–701.
    • Context: While targeting the cis-isomer, this paper details the reduction and handling of the aminomethyl-cyclopropyl-methanol scaffold relevant to your trans-isomer.
    • Link:

  • General Lipase Troubleshooting

    • Title: Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols.[2]

    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Provides data on solvent effects (MTBE vs DIPE)
    • Link:

Sources

purification methods for crude [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

[1]

Troubleshooting FAQs

Q: I see two spots on TLC very close together. Is this the enantiomer? A: Unlikely. On standard silica, you are likely seeing diastereomers (cis vs. trans).[1] Enantiomers ((1R,2R) vs (1S,2S)) do not separate on standard silica.[1]

  • Action: Run an NMR.[5][6] The coupling constants of the cyclopropane protons will differ between cis (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Hz) and trans (
    
    
    Hz). If you need to separate enantiomers, you must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) [2].[1]

Q: My product turned yellow/brown upon storage. A: Primary amines absorb CO₂ from the air (forming carbamates) and can oxidize.[1]

  • Action: Store the free base under Argon at 4°C. For long-term storage (>1 month), convert it to the Hydrochloride (HCl) or Oxalate salt , which are stable solids [3].[1]

Q: Can I use acidic water to extract the amine? A: Yes, but with caution. Extracting the organic layer with 1M HCl will pull the amine into the water phase, leaving non-basic impurities behind. However, do not heat or use concentrated acid, as cyclopropylcarbinyl systems can rearrange to cyclobutanol or homoallylic derivatives via carbocation intermediates [4].

References

  • BenchChem. (2025).[1][5] Technical Support Center: Purification of (Chloromethyl)cyclopropane Derivatives. Link (General physical properties of cyclopropylmethanol derivatives).

  • Okuyama, Y. et al. (2021).[1][7] Preparation of Anti-Vicinal Amino Alcohols. Journal of Molecular Liquids. Link (Protocols for handling polar amino-alcohols).[1]

  • Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2010, 87, 161-177. Link (Salt formation strategies).[1]

  • PubChem. (2025).[1][8] Compound Summary: [(1R,2S)-2-(aminomethyl)cyclopropyl]methanol.[1][8] Link (Chemical safety and stability data).[1]

resolving solubility issues with cyclopropyl amino alcohol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with teams navigating the unique challenges posed by cyclopropyl amino alcohol intermediates. These motifs are invaluable in modern drug discovery, offering conformational rigidity and unique electronic properties that can enhance metabolic stability and binding affinity.[1] However, their bifunctional nature—possessing a polar amino alcohol group and a nonpolar cyclopropyl ring—often leads to complex solubility profiles that can stall process development and purification.[2][3]

This guide is structured to provide direct, actionable solutions to the most common solubility issues encountered in the lab. We will move from high-level frequently asked questions to a detailed, cause-and-effect troubleshooting guide, complete with step-by-step protocols and the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropyl amino alcohol intermediate poorly soluble in both water and nonpolar organic solvents like hexanes?

A1: This is a classic "intermediate polarity" problem. The molecule has two competing features: the hydrophilic (water-loving) amino alcohol portion, which can form hydrogen bonds, and the lipophilic (oil-loving) cyclopropyl and any other alkyl/aryl portions of the scaffold.[2][4] This dual character means it's often not polar enough to dissolve well in water, but too polar to dissolve well in nonpolar hydrocarbons.

Q2: What is the fastest way to improve the solubility of my intermediate in an aqueous solution?

A2: Adjust the pH. Since the molecule contains a basic amino group, lowering the pH with a suitable acid will protonate the nitrogen, forming an ammonium salt (R-NH₂ → R-NH₃⁺). This ionic salt is significantly more polar and, in most cases, dramatically more water-soluble than the neutral free base.[5][6]

Q3: My intermediate is a free base. Which organic solvents are the best starting points for screening?

A3: Start with polar protic and polar aprotic solvents. Based on the "like dissolves like" principle, the following are often successful:

  • Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA). The hydroxyl group in these solvents can hydrogen bond with both the amine and alcohol groups of your intermediate.[7]

  • Polar Aprotic Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc). These can solvate the polar parts of the molecule without the complexities of proton exchange.

Q4: I need to isolate my product as a stable, crystalline solid with better handling properties. Should I form a salt?

A4: Absolutely. Salt formation is a cornerstone technique in pharmaceutical development, not only to enhance aqueous solubility but also to improve stability, crystallinity, and handling.[8][9] Converting an oily or poorly crystalline free base into a well-defined salt (e.g., a hydrochloride or tartrate) is often the key to successful isolation and purification on a larger scale.[10] It is estimated that around 50% of all marketed APIs are formulated as salts.[9][11]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and validated solutions.

Issue 1: My intermediate fails to dissolve in my aqueous reaction buffer.
  • Question: I'm attempting a reaction in a phosphate buffer at pH 7.5, but my cyclopropyl amino alcohol just remains as an insoluble suspension. What's happening?

  • Probable Cause: At a pH above the pKa of your amine, the compound exists predominantly in its neutral, uncharged "free base" form. The free base is significantly less soluble in water due to the nonpolar cyclopropyl ring and other hydrophobic parts of the structure. Weakly basic drugs often exhibit this pH-dependent solubility.[12]

  • Solution: Controlled pH Adjustment

    • Mechanism: Protonating the basic nitrogen atom with an acid creates an ionic salt, which is more readily solvated by polar water molecules. The goal is to lower the pH of the solution to at least 1-2 units below the pKa of the conjugate acid (R-NH₃⁺).

    • Actionable Protocol:

      • While monitoring with a calibrated pH meter, add a dilute aqueous acid (e.g., 1 M HCl or 1 M citric acid) dropwise to your stirred suspension.

      • Observe for dissolution. In many cases, the solid will dissolve completely as the pH drops into the acidic range (typically pH 2-5).

      • Caution: Ensure that your molecule is stable to acidic conditions before proceeding.

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// Edges High_pH -> Low_Sol; Low_pH -> High_Sol; High_pH -> Action_Protonate [dir=forward]; Action_Protonate -> Low_pH; Low_pH -> Action_Deprotonate [dir=forward]; Action_Deprotonate -> High_pH; } ` Caption: Effect of pH on the ionization state and solubility of an amino group.

Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
  • Question: I dissolved my product in hot ethanol. Upon cooling, it separated as a sticky oil at the bottom of the flask, not as the nice crystals I was expecting. How do I fix this?

  • Probable Cause: This phenomenon, known as "oiling out," typically occurs for one of two reasons:

    • Melting Point Depression: The boiling point of your chosen solvent is higher than the melting point of your compound. The compound dissolves, but upon cooling, it separates as a supercooled liquid (oil) rather than nucleating as a solid. The presence of impurities can further lower the melting point, exacerbating this issue.[13]

    • High Solute Concentration: The solution is too supersaturated, and the rate of cooling is too fast, preventing the ordered arrangement required for crystal lattice formation.[14]

  • Solution: Modify the Crystallization Conditions

    • Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add 10-20% more hot solvent to create a less saturated solution.[13]

    • Slow Down Cooling: Ensure very slow cooling. Let the flask cool to room temperature on the benchtop, insulated if necessary, before even considering an ice bath. Slow cooling is critical for forming high-quality crystals.

    • Change Solvents: If the problem persists, choose a solvent with a lower boiling point. For example, if you used isopropanol (BP 82°C), try ethanol (BP 78°C) or even methanol (BP 65°C).

    • Induce Crystallization: If the solution remains clear after cooling, use techniques like scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation site.[13]

Issue 3: My product unexpectedly precipitates during aqueous workup.
  • Question: My reaction was successful, and the product was fully dissolved in the acidic aqueous layer. But when I added sodium bicarbonate to neutralize the solution, my product crashed out as an unmanageable solid. Why?

  • Probable Cause: This is the reverse of the solubilization strategy described in Issue 1 and is a form of salt disproportionation.[11][15] Your product was soluble because it was protonated as a salt (e.g., R-NH₃⁺Cl⁻). By adding a base (sodium bicarbonate), you raised the pH and deprotonated the salt back to the neutral free base (R-NH₂), which is poorly soluble in water, causing it to precipitate.

  • Solution: Extraction Before Neutralization

    • Keep the Product Soluble: Do not neutralize the acidic aqueous layer directly. Your product is safe and soluble in its salt form.

    • Extract with Organic Solvent: Add a suitable, water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate) to the acidic aqueous layer and extract your product. The organic solvent will extract the ion pair.

    • Neutralize the Organic Layer: Separate the organic layer. Now, you can wash this organic layer with a mild basic solution (e.g., saturated NaHCO₃) to remove any residual acid. The free base will now be formed, but it will remain dissolved in the organic solvent.

    • Isolate: Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate your pure, free-base product.

Issue 4: I can't find a good single solvent for recrystallization.
  • Question: My compound is very soluble in methanol, even when cold, but almost insoluble in toluene, even when hot. I can't get crystals from either. What should I do?

  • Probable Cause: The ideal recrystallization solvent is one where the compound has high solubility when hot and low solubility when cold.[13] Your situation is common for intermediates with mixed polarity.

  • Solution: Use a Binary Solvent System

    • Principle: This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").

    • Common Pairs: Ethanol/Water, Methanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane, Dichloromethane/Hexane.[16]

    • Actionable Protocol:

      • Heat a minimal amount of the "good" solvent (e.g., Methanol) to just below its boiling point and dissolve your crude compound in it completely.

      • While the solution is still hot, add the "bad" anti-solvent (e.g., Water) dropwise with a pipette until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

      • Add a few drops of the hot "good" solvent to just re-dissolve the cloudiness, resulting in a clear, saturated solution at high temperature.

      • Remove from heat and allow the solution to cool slowly. As the temperature drops, the solubility will decrease dramatically, forcing the formation of pure crystals.

`dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

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// Edges Start -> System_Type; System_Type -> Aqueous_Path [label="Aqueous"]; System_Type -> Organic_Path [label="Organic"]; Aqueous_Path -> Adjust_pH; Adjust_pH -> Check_Stability; Check_Stability -> Success_Aq [label="Stable"]; Check_Stability -> Form_Salt [label="Unstable"]; Form_Salt -> Success_Aq; Organic_Path -> Solvent_Screen; Solvent_Screen -> Binary_System [label="No single solvent works"]; Solvent_Screen -> Success_Org [label="Good solvent found"]; Binary_System -> Success_Org; } ` Caption: A decision workflow for troubleshooting solubility issues.

Data Presentation & Protocols

Table 1: Qualitative Solubility of a Model Cyclopropyl Amino Alcohol

The following table provides a typical solubility profile for a hypothetical intermediate, (1-aminocyclopropyl)(phenyl)methanol, to guide initial solvent selection. Solubility was estimated by adding 1 mL of solvent to 10 mg of the compound.

SolventSolvent TypeSolubility at 25 °CSolubility at 60 °C (or BP)
Water (pH 7)Polar ProticInsolubleInsoluble
Water (pH 2, HCl)Polar Protic (Ionic)SolubleSoluble
MethanolPolar ProticSolubleVery Soluble
EthanolPolar ProticSparingly SolubleSoluble
IsopropanolPolar ProticSparingly SolubleSoluble
Dichloromethane (DCM)Polar AproticSolubleVery Soluble
Tetrahydrofuran (THF)Polar AproticSolubleVery Soluble
Ethyl AcetateModerately PolarSparingly SolubleSoluble
TolueneNonpolarInsolubleSparingly Soluble
HexanesNonpolarInsolubleInsoluble
Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable solvent for reactions or purification.

  • Preparation: Dispense an equal, small amount (e.g., 5-10 mg) of your dried intermediate into a series of labeled glass vials (e.g., 7 vials for 7 solvents).

  • Solvent Addition (Room Temp): To each vial, add a measured volume (e.g., 0.2 mL) of a single solvent from the list in Table 1.

  • Observation (Room Temp): Vigorously stir or sonicate each vial for 1-2 minutes. Record your observations: "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Solvent Addition (Heating): For any vial where the compound was not fully soluble, place it on a heat block and warm to near the solvent's boiling point. Add the same solvent dropwise (e.g., 0.05 mL at a time) until the solid fully dissolves. Record the total volume of solvent required.

  • Cooling: Remove the vials that required heating and allow them to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. An ideal recrystallization solvent will show a significant amount of precipitate upon cooling.

Protocol 2: Preparation of a Hydrochloride Salt for Enhanced Aqueous Solubility

This protocol converts a free-base intermediate into its more soluble and often more stable hydrochloride salt.

  • Dissolution: Dissolve the cyclopropyl amino alcohol free base (1.0 equivalent) in a minimal amount of a suitable solvent in which the free base is soluble, such as isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (1.0 to 1.1 equivalents). A commercially available solution of 2 M HCl in diethyl ether is often used to avoid introducing water. Alternatively, anhydrous HCl gas can be bubbled through the solution.

  • Precipitation: In many cases, the hydrochloride salt is insoluble in the organic solvent and will precipitate as a solid upon addition of the acid.

  • Isolation: If a precipitate forms, continue stirring in an ice bath for 30 minutes to ensure complete crystallization. Collect the solid salt by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of the cold organic solvent (e.g., cold diethyl ether) to remove any unreacted starting material. Dry the salt under vacuum to obtain the final product. The resulting hydrochloride salt can now be directly dissolved in water or aqueous buffers for subsequent steps.[10]

References

  • Vertex AI Search. (2025).
  • Briel, T., & Lüdeker, D. (2023).
  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • Lüdeker, D., & Briel, T. (n.d.).
  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Science Alert. (2014).
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Analytik NEWS. (2024).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Solubility enhancement techniques: A comprehensive review.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • (n.d.). Determination of Solubility by Gravimetric Method.
  • digicollections.net. (n.d.). 1.16 Phase solubility analysis.
  • ACS Publications. (2019).
  • PubMed. (2008).
  • ACS Publications. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.
  • ACS Publications. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design.
  • ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • PMC. (n.d.).
  • ResearchGate. (2025). Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2)
  • ChemicalBook. (2026). Cyclopropyl carbinol | 2516-33-8.
  • AAT Bioquest. (2025). Overview of Common Solubility Factors.
  • (2026). Functional Groups In Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
  • Journals. (2025).
  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • CymitQuimica. (n.d.). CAS 765-42-4: 1-Cyclopropylethanol.
  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
  • Organic Syntheses Procedure. (n.d.).
  • ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
  • ResearchGate. (2025).
  • KIT. (n.d.). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS.

Sources

Technical Support Center: Purification of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing impurities from this valuable chiral building block. We provide in-depth, field-proven insights and detailed protocols to help you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol particularly challenging?

A: The primary challenges stem from its molecular structure. The molecule contains two stereocenters, leading to the potential for hard-to-separate diastereomeric impurities. Furthermore, its amphiphilic nature, with a polar primary amine and a primary alcohol group, can lead to issues like tailing in normal-phase chromatography and requires careful method development for effective purification.

Q2: What are the most common impurities I should expect in my crude product?

A: Impurities can originate from various stages of the synthesis.[1] The most common classes include:

  • Stereoisomers: The (1S,2S), (1R,2S), and (1S,2R) diastereomers are the most significant impurities, arising from a lack of complete stereocontrol during the cyclopropanation reaction.[2][3]

  • Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like the corresponding cyclopropanecarboxylic acid ester or cyclopropanecarboxaldehyde.[4][5]

  • Side-Reaction Products: These can include ring-opened byproducts (e.g., amino alcohols without the cyclopropane ring) if harsh acidic or thermal conditions are used.[6] Amide byproducts can also form if an ester precursor reacts with the amine.[7]

Q3: Which analytical techniques are essential for monitoring purity and identifying impurities?

A: A multi-technique approach is crucial for comprehensive impurity profiling.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for quantifying stereoisomeric purity (enantiomeric and diastereomeric excess). SFC can often provide faster and better separation for chiral compounds.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile starting materials or low molecular weight byproducts.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for detecting and identifying a wide range of non-volatile organic impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to elucidate the structure of unknown impurities if they are present in sufficient quantity.

Troubleshooting and Purification Guides

This section addresses specific issues you may encounter during your experiments and provides detailed protocols for purification.

Impurity Profile Analysis

Before attempting any purification, it is critical to understand the composition of your crude material. The table below summarizes common impurities and the best methods for their detection.

Impurity TypePotential SourceRecommended Analytical Technique(s)
Diastereomers Incomplete stereoselectivity in the cyclopropanation step.[3]Chiral HPLC, Chiral SFC
Starting Aldehyde/Ester Incomplete reduction reaction.GC-MS, LC-MS
Ring-Opened Byproducts Exposure to strong acid or high temperatures, leading to cyclopropane ring cleavage.[6]LC-MS, NMR
Amide Byproducts Reaction between an ester intermediate and the amine functionality.[7]LC-MS
Catalyst Residues Incomplete removal of catalysts (e.g., Zinc, Palladium, Rhodium) used in synthesis.[11]Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1]
Purification Strategy Workflow

The choice of purification strategy depends heavily on the impurity profile. The following diagram outlines a logical workflow for purifying your crude [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol.

purification_workflow start Crude Product analysis Analyze Impurity Profile (Chiral HPLC/SFC, LC-MS, GC-MS) start->analysis decision Primary Impurity Type? analysis->decision recrystallization Recrystallization / Resolution decision->recrystallization Low-level impurities Crystalline solid chromatography Preparative Chromatography decision->chromatography High diastereomer content Oily/amorphous solid recryst_check Check Purity (>99% de, ee?) recrystallization->recryst_check chrom_check Check Purity (>99% de, ee?) chromatography->chrom_check recryst_check->chromatography No final_product Pure Product [(1R,2R)-isomer] recryst_check->final_product Yes chrom_check->final_product Yes reprocess Reprocess or Combine Fractions chrom_check->reprocess No reprocess->chromatography

Caption: General purification workflow for [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol.

Detailed Experimental Protocols

Protocol 1: Purification by Diastereomeric Recrystallization

Recrystallization is a powerful and cost-effective method for purifying solid compounds by separating them from impurities.[12] For chiral molecules like this, forming a salt with a chiral acid can allow for the selective crystallization of one diastereomeric salt, effectively separating it from the others.

Causality: This process works on the principle of differential solubility. The salt formed between your desired (1R,2R)-amine and a specific enantiomer of a chiral acid (e.g., L-tartaric acid) will have a unique crystal lattice and solubility profile compared to the salt formed with the other (1S,2S) or (1R,2S)/(1S,2R) isomers. By carefully selecting the solvent system, one diastereomeric salt can be induced to crystallize out of solution, leaving the more soluble ones behind.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the crude [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid) in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent is key to achieving high diastereomeric excess in the crystallized product.

    • Slowly add the acid solution to the amine solution with stirring.

  • Crystallization:

    • Gently heat the resulting solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin. For optimal crystal growth, avoid rapid cooling.

    • Once at room temperature, you may cool the flask further in an ice bath or refrigerator for several hours to maximize yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the soluble impurities.

  • Purity Analysis:

    • Dry the crystals under vacuum.

    • To analyze the diastereomeric purity, take a small sample of the salt, neutralize it with a base (e.g., NaHCO₃ solution), extract the free amine into an organic solvent (e.g., ethyl acetate), and analyze the organic extract by chiral HPLC or SFC.

  • Liberation of Free Amine:

    • Once the desired purity is confirmed, dissolve the bulk of the salt in water.

    • Make the solution basic (pH > 11) using a strong base like NaOH.

    • Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Preparative Supercritical Fluid Chromatography (SFC)

For mixtures with high levels of diastereomers or for compounds that are difficult to crystallize, preparative chromatography is the method of choice. SFC is particularly advantageous for polar and chiral compounds, often providing better resolution and faster run times than traditional HPLC.[10]

Causality: SFC uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. By adding a co-solvent (modifier) like methanol, often with an additive (e.g., diethylamine) to improve peak shape for basic compounds, the polarity of the mobile phase can be finely tuned. The separation occurs based on the differential partitioning of the isomers between the chiral stationary phase (CSP) and the mobile phase.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the crude sample is free of particulate matter by filtering it through a 0.45 µm filter.[13]

    • Dissolve the crude material in the mobile phase or a compatible solvent at a known concentration.

  • Analytical Method Development:

    • Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak series) to find one that provides baseline separation of the stereoisomers.[9]

    • Optimize the mobile phase composition (CO₂/methanol ratio), back pressure, temperature, and flow rate to maximize resolution. A typical starting point is a gradient of 5% to 60% methanol in CO₂.[9]

  • Scale-Up to Preparative SFC:

    • Transfer the optimized analytical method to a preparative SFC system with a larger dimension column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the column size.

    • Perform stacked injections to process the entire batch of crude material efficiently.

  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV signal corresponding to the desired (1R,2R) isomer peak.

  • Post-Purification Work-up:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

    • Confirm the purity and identity of the final product using the analytical methods described earlier.

Troubleshooting Logic for Purification

When faced with a purification challenge, a systematic approach can help identify the root cause and solution.

troubleshooting_logic start Problem Encountered (e.g., Low Purity, Poor Yield) identify Identify Main Impurity (Chiral HPLC, LC-MS) start->identify is_diastereomer Is it a Diastereomer? identify->is_diastereomer is_starting_material Is it a Starting Material? is_diastereomer->is_starting_material No solution_diastereomer Optimize Chiral Separation: - Screen different chiral columns - Try SFC instead of HPLC - Attempt diastereomeric salt resolution is_diastereomer->solution_diastereomer Yes solution_starting_material Improve Reaction Conversion or Use Orthogonal Purification: - Re-run reaction under optimized conditions - Use standard flash chromatography - Perform an aqueous wash/extraction is_starting_material->solution_starting_material Yes other_impurity Other Byproduct is_starting_material->other_impurity No solution_other Characterize (NMR, MS) and Develop Specific Removal Strategy: - Acid/Base wash - Recrystallization - Preparative Chromatography other_impurity->solution_other

Caption: A logical flow for troubleshooting common purification issues.

References

  • Separation Science in Drug Development, Part I: High-Throughput Purific
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol. (n.d.). PubChem.
  • Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. (n.d.).
  • Sample Preparation for Chromatographic Purific
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Bentham Science.
  • An improved process for the preparation of 1-aryl 2-aminomethyl cyclopropane carboxyamide (z) derivatives, their isomers and salts. (n.d.).
  • Process for the preparation of cyclopropylmethanol. (n.d.).
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. (n.d.). PMC.
  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. (2021). Infoscience.
  • Process for the preparation of hydroxymethyl-cyclopropane. (n.d.).
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Purification of drug degradation products supported by analytical and preparative supercritical fluid chrom
  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.
  • Stereoselective Crystallization of Chiral Pharmaceuticals Aided by Cellulose Derivatives through Helical Pattern M
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Stereoselective Cyclopropanation Reactions. (2003). Chemical Reviews.

Sources

Technical Support Center: Stability of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol in aqueous solutions at neutral pH?

At room temperature and neutral pH, [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol is expected to be relatively stable for short-term experiments. However, for long-term storage, it is advisable to use buffered solutions and store at refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions. The primary amine and the cyclopropyl ring are the main sites of potential reactivity.

Q2: Are there any known incompatibilities of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol with common buffer components?

While specific studies on this molecule are not extensively published, cyclopropylamine moieties can be susceptible to degradation, particularly at higher pH.[1] It is recommended to avoid highly basic conditions. Buffers such as phosphate, citrate, or acetate are generally suitable. It is crucial to perform compatibility studies with your specific formulation or experimental medium.

Q3: What are the likely degradation pathways for [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol in an aqueous environment?

Based on the chemistry of related cyclopropylamine compounds, the primary concerns are:

  • Hydrolytic degradation: Especially under high pH conditions, the strained cyclopropyl ring can be susceptible to nucleophilic attack, potentially leading to ring-opening.[1]

  • Oxidative degradation: The primary amine can be a site for oxidation. The presence of oxidizing agents or exposure to light and oxygen could initiate degradation.

  • Reaction with aldehydes or ketones: If your aqueous solution contains aldehydes or ketones, imine formation with the primary amine is possible.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments.

Issue 1: I am observing a loss of the parent compound peak in my HPLC analysis over time.

  • Potential Cause 1: pH-mediated degradation.

    • Explanation: As indicated by studies on similar structures, cyclopropylamines can be unstable at high pH.[1] The lone pair of electrons on the nitrogen can facilitate ring strain relief through various mechanisms, which can be exacerbated by hydroxide ions.

    • Troubleshooting Steps:

      • Measure the pH of your aqueous solution.

      • If the pH is > 8, consider adjusting it to a neutral or slightly acidic range using a suitable buffer.

      • Perform a time-course experiment at different pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability.

  • Potential Cause 2: Oxidation.

    • Explanation: Primary amines can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.

    • Troubleshooting Steps:

      • Prepare your solutions using de-gassed water or buffer.

      • Consider working under an inert atmosphere (e.g., nitrogen or argon).

      • Protect your solutions from light by using amber vials or covering them with aluminum foil.

      • If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to your solution.

Issue 2: I am seeing new, unexpected peaks in my chromatogram.

  • Potential Cause: Formation of Degradation Products.

    • Explanation: The appearance of new peaks is a strong indicator of degradation. These could be isomers, ring-opened products, or oxides.

    • Troubleshooting Steps:

      • Characterize the new peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will provide clues about their identity. For example, an increase in mass by 16 Da could suggest oxidation.

      • Perform forced degradation studies: To intentionally generate and identify potential degradation products, you can subject your compound to stress conditions. This will help you confirm if the new peaks in your experiment correspond to known degradants. A general guide to forced degradation studies can be found in the literature.[2][3]

Issue 3: I am observing poor reproducibility in my quantitative analysis.

  • Potential Cause 1: Adsorption to surfaces.

    • Explanation: Primary amines can sometimes adsorb to glass or plastic surfaces, leading to inconsistent concentrations.

    • Troubleshooting Steps:

      • Use silanized glass vials or low-adsorption plasticware.

      • Include a small amount of a competing amine or a surfactant in your mobile phase or sample diluent.

  • Potential Cause 2: Instability in the autosampler.

    • Explanation: If your autosampler is not temperature-controlled, the compound may be degrading in the vials while waiting for injection.

    • Troubleshooting Steps:

      • Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C).

      • Perform an autosampler stability study by injecting the same sample at different time points.

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter

  • Water bath or oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Heat the stock solution at a set temperature (e.g., 60 °C).

    • Control: Keep the stock solution at room temperature or refrigerated.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Analysis: At each time point, take an aliquot of each sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a suitable analytical method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can separate the parent compound from its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute the compound and any more hydrophobic degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Development and Validation:

  • Inject the stressed samples from Protocol 1.

  • Adjust the gradient, mobile phase composition, and other parameters to achieve good separation between the parent peak and all degradation peaks.

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Data from a Forced Degradation Study

Stress ConditionIncubation Time (h)Parent Compound Remaining (%)Area (%) of Major Degradant 1
0.1 M HCl2498.5Not Detected
0.1 M NaOH2475.215.8
3% H₂O₂2489.18.2
60 °C2495.32.1

This is example data and does not represent actual experimental results.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Incubate Base Base Hydrolysis (0.1 M NaOH) Stock->Base Incubate Oxidation Oxidation (3% H2O2) Stock->Oxidation Incubate Thermal Thermal Stress (60 °C) Stock->Thermal Incubate HPLC HPLC/LC-MS Analysis Acid->HPLC Sample & Dilute Base->HPLC Sample & Dilute Oxidation->HPLC Sample & Dilute Thermal->HPLC Sample & Dilute Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products Parent [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol C₅H₁₁NO RingOpened Ring-Opened Product (e.g., from hydrolysis) Parent->RingOpened High pH (Hydrolysis) Oxidized Oxidized Product (e.g., N-oxide) Parent->Oxidized Oxidizing Agent (e.g., H2O2)

Caption: Hypothetical degradation pathways.

References

  • Analytical Methods. (2013). Royal Society of Chemistry.
  • Wang, Z. L., Zhang, J. L., Zhang, Y. N., Zhao, Y., & Yuan, H. (n.d.). Mass Spectrometric Analysis of Residual Clenbuterol Enantiomers in Swine, Beef and Lamb meat by Liquid Chromatography Tandem Mass Spectrometry. Analytical Methods.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. Retrieved from [Link]

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Retrieved from [Link]

  • PubChem. ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol. Retrieved from [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Biological and Pharmaceutical Sciences, 16(1), 133-146. Retrieved from [Link]

  • ChemSrc. ((1R2R)-2-(aminomethyl)cyclopropyl)methanol. Retrieved from [Link]

  • Validated Novel Stability-Indicating RP-HPLC Method For Estimation Of Bimatoprost And Its Isomer From Bulk Drug And Ophthalmic Solution. (2026). ResearchGate. Retrieved from [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Retrieved from [Link]

  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery. Retrieved from [Link]

  • Novel method for identification and quantification of methanol and ethanol in alcoholic beverages by gas chromatography-Fourier transform infrared spectroscopy and horizontal attenuated total reflectance-Fourier transform infrared spectroscopy. (2009). Journal of AOAC International, 92(2), 548-554. Retrieved from [Link]

  • A simple and low-cost method for determination of methanol in alcoholic solutions. (n.d.). PMC. Retrieved from [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane. (n.d.). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Cis- and Trans-Aminomethyl Cyclopropyl Methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is a paramount determinant of its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of the potential bioactivities of cis- and trans-aminomethyl cyclopropyl methanol, leveraging established principles of stereochemistry and data from analogous cyclopropyl-containing compounds to inform researchers on the importance of isomeric purity in drug development.

The cyclopropyl group is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, three-membered ring structure can enhance potency, improve metabolic stability, and reduce off-target effects by locking a molecule into a specific, biologically active conformation.[1][2] The introduction of substituents on the cyclopropane ring, such as the aminomethyl and methanol groups in our topic compounds, creates stereocenters that give rise to cis and trans diastereomers. The relative orientation of these functional groups can dramatically influence how the molecule interacts with its biological target.

While direct comparative bioactivity data for cis- and trans-aminomethyl cyclopropyl methanol is not extensively published, we can draw valuable insights from structurally related compounds. This guide will utilize a case study on fluorocyclopropyl amides as Bruton's tyrosine kinase (Btk) inhibitors to illustrate the potential stereodependent activity of such cyclopropyl derivatives.

The Structural Distinction: Cis vs. Trans Isomers

The key difference between cis- and trans-aminomethyl cyclopropyl methanol lies in the spatial relationship between the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups relative to the plane of the cyclopropane ring.

  • In the cis isomer , both substituents are on the same side of the ring.

  • In the trans isomer , the substituents are on opposite sides of the ring.

This seemingly subtle difference has significant implications for the molecule's overall shape, polarity, and ability to engage in specific interactions with a biological target.

A Case Study: Stereodependent Bioactivity of Fluorocyclopropyl Amides as Btk Inhibitors

A study on a series of reversible Btk inhibitors provides a compelling example of how cis/trans isomerism on a cyclopropyl ring can dictate biological activity.[3] Bruton's tyrosine kinase is a crucial enzyme in B-cell signaling and a validated target for autoimmune diseases and hematologic malignancies.

In this study, researchers incorporated fluorocyclopropyl amide moieties to enhance the properties of their Btk inhibitors. Their findings highlight the critical importance of stereochemistry:

  • Potency: The cis-fluoro isomers were found to be nearly equipotent or slightly more potent against Btk compared to the unsubstituted cyclopropane analog. In contrast, the trans-fluoro isomers were significantly less potent.[3]

  • Whole Blood Activity: The trend in potency was also observed in human whole blood assays, with the cis isomers showing superior activity.[3]

  • Off-Target Effects: Interestingly, stereochemistry also influenced off-target activity, such as hERG inhibition, where a specific stereoisomer of the cis configuration demonstrated a more favorable safety profile.[3]

This case study underscores the principle that the cis and trans arrangement of substituents on a cyclopropyl ring can lead to substantial differences in on-target potency and off-target liabilities. The specific geometry of the cis isomer likely allows for a more optimal fit and interaction with the binding site of the Btk enzyme.

Hypothetical Bioactivity Comparison and Key Considerations

Based on the principles of stereochemistry and the Btk inhibitor case study, we can hypothesize potential differences in the bioactivity of cis- and trans-aminomethyl cyclopropyl methanol. The actual bioactivity will, of course, depend on the specific biological target. However, several general principles can guide a researcher's approach:

  • Target Binding: One isomer will likely have a more favorable conformation for binding to a specific protein target. The rigid nature of the cyclopropyl ring means that the relative positions of the aminomethyl and hydroxymethyl groups are fixed, and only one isomer may present these functional groups in the correct orientation for optimal interaction with amino acid residues in a binding pocket.

  • Physicochemical Properties: The cis and trans isomers will have different dipole moments, which can affect their solubility, membrane permeability, and other pharmacokinetic properties. These differences can influence the overall in vivo efficacy of the compounds.

  • Metabolic Stability: The orientation of the functional groups can affect how the molecule is recognized and processed by metabolic enzymes, such as cytochrome P450s.[4] One isomer may be more susceptible to metabolism than the other, leading to a shorter half-life in the body.

Data Presentation: A Framework for Comparison

When experimental data becomes available, it should be organized to clearly delineate the differences between the isomers. The following table provides a template for summarizing key bioactivity and pharmacokinetic parameters.

Parametercis-Aminomethyl Cyclopropyl Methanoltrans-Aminomethyl Cyclopropyl MethanolReference
Target Binding Affinity (Kd, Ki) Hypothetical ValueHypothetical Value
In vitro Potency (IC50, EC50) Hypothetical ValueHypothetical Value
Cellular Potency Hypothetical ValueHypothetical Value
Metabolic Stability (t1/2 in microsomes) Hypothetical ValueHypothetical Value
Aqueous Solubility Hypothetical ValueHypothetical Value
Membrane Permeability (Papp) Hypothetical ValueHypothetical Value

Experimental Protocols for Comparative Bioactivity Assessment

To empirically determine the bioactivity of cis- and trans-aminomethyl cyclopropyl methanol, a series of well-defined experiments are necessary. The following protocols provide a general framework that can be adapted to specific biological targets and assay formats.

Target Binding Assay (e.g., Radioligand Binding Assay)

Objective: To determine the binding affinity of the cis and trans isomers to their purified biological target.

Methodology:

  • Preparation: Prepare a series of dilutions for both the cis and trans isomers. The target protein (e.g., a receptor or enzyme) is prepared in a suitable buffer. A radiolabeled ligand known to bind to the target is also prepared.

  • Incubation: In a multi-well plate, incubate the target protein, the radiolabeled ligand, and varying concentrations of the test compound (either the cis or trans isomer). Include control wells with no test compound (total binding) and wells with an excess of a non-radiolabeled known binder (non-specific binding).

  • Separation: After incubation to allow binding to reach equilibrium, separate the bound from the unbound radioligand. This is typically achieved by rapid filtration through a filter mat that traps the protein-ligand complexes.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as a function of the test compound concentration, and the inhibition constant (Ki) is determined by non-linear regression analysis.

In Vitro Functional Assay (e.g., Enzyme Inhibition or Cellular Reporter Assay)

Objective: To measure the functional effect of the cis and trans isomers on the activity of their target in a controlled in vitro system.

Methodology (Enzyme Inhibition Example):

  • Reagents: Prepare solutions of the purified enzyme, its substrate, and a range of concentrations for both the cis and trans isomers.

  • Reaction: In a multi-well plate, pre-incubate the enzyme with varying concentrations of the test isomers.

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the progress of the reaction over time. This can be done by measuring the formation of a product or the depletion of a substrate, often through a change in absorbance, fluorescence, or luminescence.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable dose-response model to determine the half-maximal inhibitory concentration (IC50) for each isomer.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat cultured cells with either the cis or trans isomer at a desired concentration. A vehicle-treated control is also prepared.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures.

  • Lysis and Centrifugation: Lyse the cells to release the proteins and then centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-aggregated proteins. Quantify the amount of the target protein remaining in the supernatant using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore binding.

Visualizing the Concepts

Diagram: The Influence of Stereochemistry on Target Binding

G cluster_0 Cis Isomer cluster_1 Trans Isomer cluster_2 Biological Target cis Cis-Aminomethyl Cyclopropyl Methanol target Protein Binding Site cis->target Optimal Fit (High Affinity) trans Trans-Aminomethyl Cyclopropyl Methanol trans->target Poor Fit (Low Affinity) G start Synthesize & Purify Cis & Trans Isomers binding Target Binding Assays (e.g., Radioligand) start->binding invitro In Vitro Functional Assays (e.g., Enzyme Inhibition) start->invitro cellular Cell-Based Assays (e.g., CETSA, Reporter) start->cellular data Data Analysis: Compare Ki, IC50, etc. binding->data invitro->data cellular->data conclusion Determine Stereospecific Bioactivity Profile data->conclusion

Caption: Workflow for comparing cis and trans isomer bioactivity.

Conclusion

The seemingly minor structural difference between cis- and trans-aminomethyl cyclopropyl methanol can lead to significant variations in their biological activity. While direct comparative data for these specific molecules is sparse, the principles of stereochemistry and evidence from analogous cyclopropyl-containing compounds strongly suggest that one isomer will likely exhibit superior potency, selectivity, and/or pharmacokinetic properties. For researchers in drug development, the synthesis and evaluation of stereochemically pure isomers are not merely academic exercises but essential steps in identifying a viable drug candidate. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, ultimately enabling a more informed and efficient drug discovery process.

References

Sources

Navigating the Labyrinth of Molecular Break-Up: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyclopropyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of structural elucidation, particularly within drug discovery and development, the cyclopropyl amino alcohol motif presents a unique analytical challenge. This structural class, valued for its conformational rigidity and ability to modulate physicochemical properties, often yields complex mass spectra that can be difficult to interpret without a foundational understanding of its fragmentation behavior. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of cyclopropyl amino alcohols against their simpler acyclic and non-hydroxylated counterparts. By understanding the interplay of the cyclopropyl ring, the amino group, and the hydroxyl functionality, researchers can more confidently identify and characterize these molecules.

The Foundational Pillars of Fragmentation: A Review of Key Functional Groups

The fragmentation of a molecule in a mass spectrometer is a controlled chaos, governed by the relative stabilities of the resulting ions and neutral losses. For cyclopropyl amino alcohols, the fragmentation pathways are a composite of the behaviors of its constituent parts: the amine, the alcohol, and the cyclopropyl ring.

The Amine Moiety: Directing Cleavage through Alpha-Fission

Aliphatic amines are well-known to direct fragmentation through α-cleavage, a process involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2][3][4][5] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium ion. The "Nitrogen Rule" is also a key indicator, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3][5]

The Alcohol Functionality: A Tale of Two Pathways

Similar to amines, alcohols also undergo α-cleavage, resulting in the formation of an oxonium ion.[5][6][7][8] However, alcohols also exhibit a characteristic fragmentation pathway involving the loss of a water molecule (dehydration), resulting in a fragment ion with a mass 18 Da less than the molecular ion (M-18).[5][6][7][8] The relative prominence of these pathways depends on the structure of the alcohol.

The Enigmatic Cyclopropyl Group: A Strained Ring Eager to Open

The cyclopropyl ring, with its significant ring strain, introduces unique fragmentation possibilities. Upon ionization, the cyclopropyl radical cation can undergo ring-opening to form an allyl radical cation.[9] The mass spectrum of cyclopropane itself shows a prominent molecular ion peak and a series of fragment ions resulting from the loss of hydrogen atoms and C1-C2 units.[10]

A Comparative Analysis of Fragmentation Patterns

To illustrate the unique fragmentation behavior of cyclopropyl amino alcohols, we will compare the hypothetical fragmentation of a representative molecule, (1-aminocyclopropyl)methanol, with simpler, related structures under electron ionization (EI) conditions.

Table 1: Comparison of Key Fragmentation Pathways and Characteristic Ions
Compound Structure Molecular Ion (M+) Primary Fragmentation Pathways Key Fragment Ions (m/z) Interpretation
(1-aminocyclopropyl)methanol drawing87 (Odd, follows Nitrogen Rule)α-cleavage (C-C bond of the ring), α-cleavage (C-CH2OH bond), Dehydration57, 56, 69, 42, 30Complex spectrum with contributions from all functional groups.
Cyclohexanol drawing100 (Even)α-cleavage, Dehydration82, 57Dominated by loss of water and α-cleavage.
Cyclohexylamine drawing99 (Odd, follows Nitrogen Rule)α-cleavage98, 56, 43Strong M-1 peak and α-cleavage fragments.
Ethylcyclopropane drawing70 (Even)Ring opening, loss of alkyl radical55, 42, 41, 27Dominated by loss of methyl and ethyl groups after ring opening.

Proposed Fragmentation Pathways for (1-aminocyclopropyl)methanol

The fragmentation of (1-aminocyclopropyl)methanol is proposed to proceed through several competing pathways, as illustrated in the diagram below. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen or oxygen atom, as these have the lowest ionization energies.

cluster_alpha_cleavage α-Cleavage Pathways cluster_dehydration Dehydration cluster_ring_opening Ring Opening & Subsequent Fragmentation M [(1-aminocyclopropyl)methanol]•+ m/z 87 A [C3H6N]•+ m/z 56 M->A - CH2OH• M->A B [CH4NO]+ m/z 48 (unlikely) M->B - C3H5• M->B C [C4H8N]+ m/z 70 M->C - OH• M->C D [C4H7N]•+ m/z 69 M->D - H2O M->D F [CH2NH2]+ m/z 30 A->F - C2H2 A->F E [C2H4N]+ m/z 42 D->E - HCN D->E

Caption: Proposed fragmentation pathways for (1-aminocyclopropyl)methanol.

Experimental Protocol: GC-MS Analysis of Cyclopropyl Amino Alcohols

The following is a general protocol for the analysis of a hypothetical cyclopropyl amino alcohol using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

1. Sample Preparation:

  • Dissolve 1 mg of the cyclopropyl amino alcohol in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • If the compound has low volatility or contains polar functional groups that may cause tailing, derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility and improve chromatographic peak shape.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-400.

3. Data Analysis:

  • Identify the peak corresponding to the cyclopropyl amino alcohol based on its retention time.

  • Examine the mass spectrum of the peak.

  • Identify the molecular ion peak (if present) and confirm its mass. For amines, expect an odd nominal mass.

  • Identify key fragment ions and propose fragmentation pathways based on the principles outlined in this guide.

  • Compare the obtained spectrum with library spectra (if available) for confirmation.

cluster_workflow Analytical Workflow A Sample Preparation (Dissolution/Derivatization) B GC Separation A->B C EI Ionization (70 eV) B->C D Mass Analysis (Quadrupole) C->D E Data Interpretation D->E F Structure Elucidation E->F

Caption: General workflow for GC-MS analysis of cyclopropyl amino alcohols.

Conclusion

The mass spectrometric fragmentation of cyclopropyl amino alcohols is a multifaceted process governed by the interplay of the amine, alcohol, and cyclopropyl functionalities. While a definitive prediction of the most abundant fragment ion is challenging without experimental data for the specific molecule of interest, a systematic analysis based on the fundamental principles of amine, alcohol, and cyclopropane fragmentation can provide a robust framework for structural elucidation. By comparing the fragmentation patterns to simpler analogues, researchers can dissect the complex spectra and gain valuable insights into the structure of these important molecules. This guide serves as a starting point for scientists and drug development professionals, enabling them to approach the analysis of cyclopropyl amino alcohols with a more informed and strategic perspective.

References

Sources

A Scientist's Guide to Biological Assay Validation for Novel Drugs Incorporating the [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of discovering novel therapeutics, the journey from a promising chemical entity to a validated drug candidate is paved with rigorous testing and validation. This guide provides an in-depth comparison and practical framework for the biological assay validation of new chemical entities (NCEs) containing the [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol scaffold. While this moiety is a versatile building block in medicinal chemistry, its incorporation into a lead compound necessitates a robust validation strategy to ensure the reliability and reproducibility of biological data.

This guide moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering a self-validating system of protocols grounded in scientific integrity and regulatory expectations. Our focus will be on the foundational assays crucial for early-stage drug discovery: biochemical and cell-based assays.

The Strategic Importance of Assay Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For NCEs, this means the biological assays used to characterize their activity must be accurate, precise, specific, and robust. Failure to establish a well-validated assay can lead to misleading structure-activity relationships (SAR), flawed lead optimization, and costly delays in preclinical and clinical development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines for bioanalytical method validation, which, while often applied to later-stage development, provide a critical framework for ensuring data integrity from the outset[3][4].

The unique structural features of the [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol moiety—a constrained cyclopropyl ring, a primary amine, and a primary alcohol—suggest a high potential for diverse biological interactions. These functional groups can engage in hydrogen bonding, ionic interactions, and hydrophobic interactions, making the molecule a candidate for targeting a wide array of proteins, including enzymes and receptors. This inherent versatility underscores the need for meticulously validated assays to elucidate the specific mechanism of action.

Comparative Analysis of Key Biological Assays

The initial characterization of an NCE typically involves a combination of biochemical and cell-based assays. The choice between these assays depends on the scientific question being addressed.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor. They are essential for determining parameters like potency (e.g., IC50, Ki) and for understanding the direct mechanism of inhibition or binding.

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, using whole cells. They provide insights into a compound's effects on cellular processes, such as signaling pathways, gene expression, or cell viability, and can reveal information about cell permeability and potential off-target effects.

The following table provides a comparative overview of the key validation parameters for each assay type, based on the principles outlined in the ICH Q2(R1) guidelines[1][2][5].

Validation Parameter Biochemical Assays Cell-Based Assays Rationale and Considerations
Specificity/Selectivity High. Assesses interaction with a single, purified target.Moderate to High. Evaluates the effect on a specific pathway within a complex cellular environment.For NCEs with the [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol scaffold, which could have multiple binding partners, assessing selectivity against related targets is crucial.
Precision High. Lower variability due to fewer biological variables.Moderate. Higher inherent variability due to cellular heterogeneity and responses.Precision, expressed as the coefficient of variation (%CV), should be established through replicate measurements under the same operating conditions over a short interval of time (intra-assay precision) and on different days (inter-assay precision).
Accuracy High. Can be determined using a reference standard with known activity.Moderate. More challenging to define a "true" value. Often assessed relative to a well-characterized reference compound.Accuracy is a measure of the closeness of the test results obtained by the method to the true value. For cell-based assays, this may involve confirming the biological effect through orthogonal methods.
Linearity and Range High. A clear concentration-response curve is typically expected.Moderate to High. The response may be linear over a narrower range due to biological feedback mechanisms.The linear range of the assay is critical for accurately determining potency. Non-linear regression models are commonly used to fit dose-response curves.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Typically low, allowing for the detection of potent inhibitors.Variable, depending on the sensitivity of the cellular endpoint being measured.The LOQ is the lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness High. Can be systematically evaluated by varying parameters like temperature, pH, and reagent concentrations.Moderate. More sensitive to variations in cell culture conditions (e.g., cell passage number, serum concentration).Robustness studies provide an indication of the assay's reliability during normal usage.

Experimental Workflow for Assay Validation

The validation of a biological assay is a systematic process. The following diagram illustrates a typical workflow for validating either a biochemical or a cell-based assay for an NCE.

Assay Validation Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Documentation & Implementation Dev Assay Development & Optimization Proto Protocol Finalization Dev->Proto Feasibility PreVal Pre-Validation Assessment Proto->PreVal PreVal_Params Initial Specificity, Precision, & Range Finding PreVal->PreVal_Params FullVal Full Validation Protocol Execution PreVal->FullVal Val_Params Accuracy Precision (Intra & Inter-assay) Specificity Linearity & Range LOD/LOQ Robustness FullVal->Val_Params Report Validation Report Generation FullVal->Report SOP Standard Operating Procedure (SOP) Report->SOP Assay Selection Logic Start Start: New Chemical Entity (NCE) Question1 Is the primary target known? Start->Question1 Biochemical Biochemical Assay (e.g., Enzyme Inhibition) Question1->Biochemical Yes Phenotypic Phenotypic Screening (e.g., Cell Viability) Question1->Phenotypic No Question2 Does the NCE show activity? Biochemical->Question2 Phenotypic->Question2 TargetID Target Deconvolution (e.g., CETSA®, Proteomics) Question2->TargetID Phenotypic Hit CellBased Cell-Based Assay (Target Engagement, Pathway Analysis) Question2->CellBased Biochemical Hit TargetID->Biochemical LeadOpt Proceed to Lead Optimization CellBased->LeadOpt

Caption: A decision tree for selecting appropriate biological assays.

Conclusion

The validation of biological assays is a cornerstone of successful drug discovery. For novel chemical entities incorporating the versatile [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol scaffold, a systematic and scientifically rigorous approach to assay validation is paramount. By understanding the principles behind each validation parameter and by carefully selecting and validating the appropriate biochemical and cell-based assays, researchers can build a robust data package that provides a solid foundation for advancing promising compounds through the drug development pipeline. This guide serves as a starting point, and it is always recommended to consult with regulatory guidelines and to tailor the validation plan to the specific NCE and its intended therapeutic application.[6]

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. European Pharmaceutical Review. [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

Sources

Absolute Configuration Determination of 2-(aminomethyl)cyclopropyl methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1][2][3] Scope: Technical comparison of definitive methods for stereochemical assignment (X-ray vs. VCD vs. Chemical Correlation).

Executive Summary

2-(aminomethyl)cyclopropyl methanol is a high-value chiral scaffold, often serving as a conformational lock for


-aminobutyric acid (GABA) analogues and a key intermediate in antiviral drug synthesis.[2] Structurally, it presents a specific challenge: it possesses two stereocenters  on a strained cyclopropane ring, linked to primary functional groups (-CH

OH and -CH

NH

) via flexible methylene spacers.[2]

The molecule typically exists as a viscous oil or low-melting solid, making direct X-ray crystallography impossible.[2] Furthermore, standard NMR-based methods (like Mosher's analysis) are less reliable here because the chiral centers are in the


-position relative to the functional groups, leading to smaller, often ambiguous, chemical shift differences (

).

This guide compares the three most robust workflows for determining its absolute configuration:

  • X-Ray Crystallography (via Derivatization): The deterministic "gold standard."[2]

  • Vibrational Circular Dichroism (VCD): The modern, non-destructive spectroscopic standard.[2]

  • Chemical Correlation/Resolution: The synthetic process standard.

Method A: Small Molecule X-Ray Crystallography (The Gold Standard)

Principle: Since the parent molecule does not crystallize well and lacks heavy atoms for anomalous scattering, it must be derivatized. The introduction of a heavy atom (Br, Cl) facilitates phase determination (via the Flack parameter) and typically raises the melting point to induce crystallization.

Experimental Protocol

Step 1: Derivatization (Bis-functionalization) The most reliable derivative for amino-alcohols of this type is the bis-(p-bromobenzamide/ester) .[2] The rigidity of the benzoyl groups aids lattice formation, while the bromine provides the anomalous signal.

  • Reagents: Dissolve 2-(aminomethyl)cyclopropyl methanol (50 mg, 0.5 mmol) in anhydrous DCM (2 mL).

  • Base: Add Et

    
    N (2.5 equiv) and DMAP (0.1 equiv).[2]
    
  • Acylation: Slowly add p-bromobenzoyl chloride (2.2 equiv) at 0°C. Warm to RT and stir for 4 hours.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[2][4] Wash with brine, dry over Na
    
    
    
    SO
    
    
    .[1][2]
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the bis-acylated product.

Step 2: Crystallization

  • Technique: Slow evaporation.[2]

  • Solvent System: Dissolve the purified derivative in a minimum amount of hot Ethanol. Add Hexane dropwise until turbidity persists, then add one drop of Ethanol to clear. Cover with perforated parafilm and let stand at RT or 4°C.[2]

  • Timeline: Crystals typically form within 2-7 days.[2]

Step 3: X-Ray Diffraction

  • Source: Mo K

    
     radiation is suitable due to the presence of Bromine.
    
  • Analysis: Refine the structure. A Flack parameter near 0.0 (e.g., -0.05 ± 0.[2]04) confirms the absolute configuration. A value near 1.0 indicates the inverted structure.[2]

Workflow Visualization

XRay_Workflow cluster_0 Derivatization cluster_1 Crystallization cluster_2 Determination Raw Raw Oil (Chiral Amine-Alcohol) Rxn Rxn: p-Bromobenzoyl Cl Et3N, DMAP, DCM Raw->Rxn Prod Bis-bromo Derivative (Solid) Rxn->Prod Solvent Slow Evaporation (EtOH/Hexane) Prod->Solvent Crystal Single Crystal Harvest Solvent->Crystal Diffraction X-Ray Diffraction (Mo Source) Crystal->Diffraction Flack Flack Parameter Calculation Diffraction->Flack

Caption: Step-by-step workflow for determining absolute configuration via X-ray crystallography using heavy-atom derivatization.

Method B: Vibrational Circular Dichroism (VCD)[2]

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light. It is sensitive to the 3D conformation of the molecule.[1][5][6] By comparing the experimental VCD spectrum of the oil with a DFT-calculated spectrum, the absolute configuration can be assigned without crystallization.

Experimental Protocol

Step 1: Conformational Search (Computational)

  • Software: Spartan, Macromodel, or Gaussian.[2]

  • Method: Perform a conformational search (e.g., Monte Carlo/MMFF94) on the (1R,2S) diastereomer.[2] The flexible -CH

    
    - linkers will generate multiple conformers.[2]
    
  • Optimization: Optimize all unique conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G* or equivalent).

Step 2: Spectrum Calculation

  • Calculation: Calculate VCD and IR frequencies for the Boltzmann-weighted population of conformers.

  • Output: Generate the theoretical VCD spectrum for the (1R,2S) enantiomer.

Step 3: Experimental Measurement

  • Sample Prep: Dissolve ~5-10 mg of the pure oil in CDCl

    
     or CD
    
    
    
    CN (approx. 0.1 M concentration).[2]
  • Instrument: FTIR spectrometer equipped with a VCD module (e.g., BioTools ChiralIR).

  • Acquisition: Collect ~4000 scans at 4 cm

    
     resolution. Subtract the solvent baseline.[2]
    

Step 4: Assignment

  • Overlay: Compare the experimental spectrum with the calculated (1R,2S) spectrum.

  • Logic:

    • If the signs of the major bands (fingerprint region 1000–1400 cm

      
      ) match , the sample is (1R,2S).
      
    • If the signs are opposite (mirror image), the sample is (1S,2R).

Pros & Cons
  • Pros: Non-destructive, requires no derivatization, works on liquids, fast (24-48 hours total).[2]

  • Cons: Requires specialized hardware (VCD spectrometer) and computational expertise.[2]

Method C: Chemical Correlation & Resolution[2]

Principle: If the sample is generated via a known stereoselective route or resolved using a specific agent, the configuration is inferred by correlation with literature data.

Proven Resolution Route

Literature indicates that di-p-toluoyl-D-tartaric acid is an effective resolving agent for amino-cyclopropanes.[2]

  • Salt Formation: React the racemic amine precursor with di-p-toluoyl-D-tartaric acid in Ethanol.

  • Fractional Crystallization: The diastereomeric salt of the (1R,2S)-amine typically crystallizes out.[2]

  • Validation: Release the free base and compare the specific optical rotation

    
     with literature values (e.g., 
    
    
    
    for similar S-isomers, though specific value must be matched to exact derivative).[2]
Asymmetric Synthesis (Charette Method)

The most robust synthesis of this scaffold involves the Charette Cyclopropanation :

  • Substrate: Allylic alcohol.

  • Reagent: Et

    
    Zn + CH
    
    
    
    I
    
    
    .
  • Chiral Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide.[2]

  • Outcome: High enantioselectivity (>90% ee) where the absolute configuration is dictated by the ligand choice.

Comparative Analysis

FeatureMethod A: X-Ray (Deriv.)[2]Method B: VCDMethod C: Mosher's (NMR)
Confidence High (100%) High (>95%) Medium/Low
Sample State Must be Solid (Crystal)Liquid or SolidLiquid
Sample Amt. >20 mg (Destructive)5-10 mg (Recoverable)~5 mg (Destructive)
Time 1-2 Weeks (Crystallization)2 Days (Calc + Exp)1 Day
Cost High (Diffractometer time)Medium (Instrument/Software)Low (Standard NMR)
Limitation Crystallization failure riskConformational flexibility

-chiral center reduces reliability

Why Mosher's is NOT recommended as primary: For 2-(aminomethyl)cyclopropyl methanol, the chiral centers are in the


-position relative to the amine/alcohol. The magnetic anisotropy effect of the Mosher auxiliary (MTPA) diminishes with distance. While possible, the 

values are often small (<0.02 ppm), leading to ambiguous assignments compared to rigid secondary alcohols.

Decision Matrix

Use this logic flow to select the optimal method for your project.

Decision_Tree Start Start: Pure Sample Is_Solid Is the sample a solid? Start->Is_Solid Can_Crystallize Can you grow single crystals? Is_Solid->Can_Crystallize Yes Is_Oil Sample is Oil/Liquid Is_Solid->Is_Oil No Direct_Xray Method: Direct X-Ray (Anomalous scattering if poss.) Can_Crystallize->Direct_Xray Yes Derivatize Derivatize with p-Bromobenzoyl Chloride Can_Crystallize->Derivatize No Access_VCD Access to VCD Spectrometer? Is_Oil->Access_VCD Method_VCD Method B: VCD Analysis (Fastest, Non-destructive) Access_VCD->Method_VCD Yes Access_VCD->Derivatize No Method_Deriv_Xray Method A: X-Ray of Derivative (Most Robust) Derivatize->Method_Deriv_Xray

Caption: Decision tree for selecting the absolute configuration determination method.

References

  • X-Ray Derivatization: Hoye, T. R., et al.[2] "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2007.[2] (While focused on Mosher, this seminal text outlines the limitations for

    
    -centers and suggests X-ray alternatives).
    [2]
    
  • VCD Methodology: Stephens, P. J., et al.[2] "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews, 2012.[2] [2]

  • Synthesis & Resolution (Charette Method): Charette, A. B., et al.[2] "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 1998. [2]

  • Specific Resolution of Aminomethyl-Cyclopropanes: Vaidya, N. A., et al.[2] "Resolution of trans-2-(aminomethyl)cyclopropane-1-carboxylic acid."[2][7] (Relevant analogous resolution using tartaric acid derivatives).

Sources

Safety Operating Guide

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Objective: To establish a fail-safe, compliant disposal workflow for [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol .

Operational Reality: This compound is a bifunctional chiral building block containing a primary amine and a primary alcohol on a strained cyclopropane ring. Unlike generic solvents, it presents specific reactivity risks—primarily exothermic salt formation (due to the amine) and potential ring-opening instability under strong acidic conditions.

Core Directive: Do not treat this merely as "organic waste." It requires segregation as a Basic Organic to prevent uncontrolled reactions in commingled waste streams. The following protocol prioritizes operator safety and environmental compliance (RCRA/EPA).

Chemical Characterization & Risk Profile

Before handling waste, you must validate the material's specific hazards.

PropertyData / CharacteristicOperational Implication
CAS No. 1005469-44-6 (or stereoisomer equivalents)Use for waste manifesting.[1]
Functional Groups Primary Amine (-NH₂), Alcohol (-OH), CyclopropaneBasic pH .[1] Nucleophilic. Strained ring.
Physical State Viscous liquid or low-melting solidMay adhere to glass; requires solvent rinsing.[1]
GHS Hazards H315 (Skin Irrit.), H318 (Eye Dam.), H335 (Resp.[2] Irrit.)PPE Mandatory: Nitrile gloves, safety goggles, fume hood.
Reactivity Incompatible with strong acids, acid chlorides, oxidizers.DO NOT mix with acidic waste streams (D002).

Disposal Decision Matrix (Workflow)

The following logic gate ensures the waste stream is correctly categorized to prevent cross-contamination or regulatory violations.

DisposalWorkflow Start Waste Generation: [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Trace Trace / Empty Container StateCheck->Trace SolventCheck Is it dissolved in solvent? Liquid->SolventCheck PackSolid Container: Wide-Mouth HDPE Label: SOLID TOXIC WASTE Solid->PackSolid Rinse Triple Rinse with Methanol/Ethanol Trace->Rinse HalogenCheck Halogenated Solvent? SolventCheck->HalogenCheck Yes SegNonHal Segregate: NON-HALOGENATED BASIC ORGANIC WASTE SolventCheck->SegNonHal No (Pure Liquid) HalogenCheck->SegNonHal No (e.g., MeOH) SegHal Segregate: HALOGENATED BASIC ORGANIC WASTE HalogenCheck->SegHal Yes (e.g., DCM) Deface Deface Label & Recycle Glass Rinse->Deface Rinsate Treat Rinsate as LIQUID WASTE Rinse->Rinsate Rinsate->SolventCheck

Figure 1: Decision matrix for segregating amine-based chiral intermediates. Note the strict separation based on solvent halogenation.

Detailed Operational Procedures

Protocol A: Liquid Waste (Solutions & Pure Liquid)

Use this for reaction mixtures, mother liquors, or expired liquid stock.[1]

  • Segregation (Critical):

    • The Rule: Never pour this amine into a "General Organic Waste" container that may contain acidic byproducts (e.g., acetic acid, HCl).

    • The Risk: Acid-base neutralization in a closed waste drum generates heat and pressure, potentially causing a rupture or explosion.

    • Action: Designate a specific container labeled "Basic Organic Waste" or "Amine Waste."

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Amber Glass .[1]

    • Avoid metal containers if the solution contains halogenated solvents (corrosion risk).

  • Bulking/Pouring:

    • Perform all transfers in a functioning fume hood.

    • Use a funnel to prevent drips on the container threads (amine residue on threads can glue the cap shut or cause chemical burns to the next handler).

  • Labeling:

    • Constituents: Explicitly list "[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol".

    • Hazards: Check "Toxic," "Irritant," and "Flammable" (if in solvent).

    • pH: Mark as "Basic" (pH > 7).

Protocol B: Solid Waste & Contaminated Debris

Use this for silica gel pads, filter paper, or solid product.[1]

  • Packaging:

    • Place solid waste into a wide-mouth HDPE jar or a double-lined heavy-duty polyethylene bag.[1]

    • Sharps: If the waste involves contaminated needles/syringes, place them immediately into a rigid Sharps Container . Do not recap needles.

  • Deactivation (Optional but Recommended for Silica):

    • Silica gel used to purify amines often retains the compound strongly. Flash off residual solvents in a hood before capping the solid waste container to prevent pressure buildup.

Protocol C: Spill Response (Emergency)

Immediate action for benchtop spills.

  • Evacuate & Ventilate: If spill is >100mL, evacuate the immediate area.

  • PPE: Double glove (Nitrile), lab coat, goggles.

  • Neutralization (The "Self-Validating" Step):

    • Do not wipe up pure amine with paper towels (fire risk).

    • Step 1: Cover spill with a Citric Acid or Sodium Bisulfate spill kit powder. This converts the volatile amine into a stable, non-volatile salt.

    • Step 2: Wait for the reaction (fizzing/heat) to subside.[3]

    • Step 3: Sweep up the resulting solid salt into a bag labeled "Chemical Spill Debris."

Regulatory Compliance (RCRA/EPA)

To ensure your facility remains compliant, classify the waste using the following codes. While this specific isomer is not a "Listed Waste" (F, K, P, U lists), it exhibits "Characteristic" hazards.[1]

Regulatory CategoryWaste CodeJustification
Ignitability D001 If dissolved in flammable solvents (MeOH, EtOH) or if the pure liquid has a flash point <60°C.
Corrosivity D002 If the pure amine or aqueous solution has a pH ≥ 12.[1][4]5. (Always test pH if unsure).
Toxicity Non-Regulated *Unless mixed with heavy metals or specific solvents. However, best practice dictates managing it as Hazardous Chemical Waste due to GHS toxicity.

Final Disposition: The only acceptable final disposal method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures complete destruction of the cyclopropane ring and amine functionality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13728302, [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol. As a key building block in modern drug discovery and development, the unique structural properties of this compound demand a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist, providing you, our valued research partner, with the deep, field-tested insights necessary to establish a self-validating system of safety. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your groundbreaking research.

The Critical Importance of a Proactive Safety Posture

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol and its derivatives are reactive intermediates.[1] While specific hazard data for this exact isomer is not extensively published, the known profiles of closely related cyclopropylamine compounds and the (1R,2S) stereoisomer provide a clear directive for cautious handling.[1][2] A proactive safety culture, grounded in a thorough understanding of potential hazards, is the bedrock of successful and sustainable research. This guide is your first step in building that foundation.

Hazard Assessment: Understanding the "Why" Behind the "What"

The necessity for specific Personal Protective Equipment (PPE) is directly derived from the inherent chemical and toxicological properties of the substance. Based on data from the European Chemicals Agency (ECHA) for the stereoisomer ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, we can anticipate a similar hazard profile.[2]

Table 1: GHS Hazard Classification and Implications [2]

Hazard ClassGHS CodeSignal WordPotential Impact
Acute Toxicity, OralH302DangerHarmful if swallowed.
Skin Corrosion/IrritationH315DangerCauses skin irritation.[2] Prolonged exposure can lead to dryness and redness.[3]
Serious Eye Damage/IrritationH318DangerCauses serious eye damage.[2]
Specific Target Organ ToxicityH335DangerMay cause respiratory irritation.[2] Inhalation can irritate the nose and throat.[3]

This data is for the (1R,2S) stereoisomer and should be considered indicative for the (1R,2R) isomer.

These classifications dictate a multi-faceted approach to PPE, ensuring all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation—are effectively blocked.

Core Protective Measures: Your Essential Armor

Your PPE is the most critical barrier between you and the chemical. The following recommendations are based on a synthesis of safety data sheets for analogous compounds and established laboratory best practices.[4][5][6][7][8]

Eye and Face Protection: A Non-Negotiable Standard

Given the classification of "Causes serious eye damage," robust eye protection is mandatory.[2]

  • Primary Protection: At a minimum, wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][8] This design prevents splashes from reaching the eyes from the sides, top, or bottom.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), supplement your goggles with a full-face shield.[8][9] The face shield offers an additional layer of protection for your entire face.

Skin and Body Protection: Preventing Dermal Exposure

The designation "Causes skin irritation" necessitates comprehensive skin and body protection.[2]

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down.

  • Chemical-Resistant Apron: For procedures with a higher splash risk, wear a chemical-resistant apron over your lab coat.[10]

  • Full-Body Protection: In large-scale operations or situations with a high potential for exposure, consider disposable, liquid-tight coveralls.[11]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required. Never wear sandals or perforated shoes in the laboratory.

Hand Protection: The First Line of Defense

Your hands are most likely to come into direct contact with the chemical.

  • Glove Selection: Use nitrile or neoprene gloves.[11] These materials generally offer good resistance to a range of chemicals. Avoid latex gloves, as they may not provide adequate protection.[11] Always inspect gloves for tears or pinholes before use.[6][8]

  • Proper Technique: Practice proper glove removal techniques to avoid contaminating your skin.[8] Wash your hands thoroughly with soap and water after removing gloves.[4][6][8]

Respiratory Protection: Ensuring Clean Air

To mitigate the risk of respiratory tract irritation, all handling of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol should be performed within a certified chemical fume hood.[4][5]

  • Standard Operations: A properly functioning chemical fume hood provides adequate protection for most laboratory-scale work.

  • Emergency or High-Risk Scenarios: If you must work outside of a fume hood or if ventilation fails, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6] Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[12]

Operational Plan: A Step-by-Step Handling Protocol

This protocol integrates PPE use into the entire workflow, from preparation to disposal, ensuring a seamless and safe operational cycle.

Step 1: Pre-Operation Safety Check

  • Verify the chemical fume hood is certified and functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Don all required PPE as detailed in Section 3.

Step 2: Chemical Handling

  • Conduct all manipulations of the chemical, including weighing and transfers, inside the fume hood.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially given the flammability of related compounds.[4][5][13]

  • Keep the container tightly closed when not in use.[4][5][14][15]

Step 3: Post-Operation Decontamination

  • Clean all glassware and equipment that came into contact with the chemical.

  • Decontaminate the work surface within the fume hood.

  • Carefully remove PPE, starting with gloves (turning them inside out), followed by your lab coat.

Step 4: Waste Disposal

  • Dispose of all chemical waste, including rinsate from cleaning, in a designated, properly labeled hazardous waste container.[4][5][6]

  • Contaminated solid waste (e.g., disposable gloves, weigh paper) should be collected in a separate, clearly labeled bag or container.[16]

G Safe Handling Workflow for [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood & Safety Equipment B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Weigh & Transfer Chemical B->C Proceed to handling D 4. Perform Reaction/ Procedure C->D E 5. Decontaminate Glassware & Work Area D->E Procedure complete F 6. Dispose of Liquid & Solid Waste in Labeled Containers E->F G 7. Doff PPE & Wash Hands F->G

Caption: A workflow for safely handling [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol.

Emergency and Disposal Protocols

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.[4][5]

  • Skin: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water.[6][7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Spill Response:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.[4][5][6]

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][6]

Disposal Plan: All waste containing [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol is considered hazardous.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.[17]

  • Solid Waste: Contaminated items such as gloves, paper towels, and absorbent materials must be collected in a sealed container and disposed of as hazardous solid waste.[16]

  • Empty Containers: Containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[16] Only then can the container be considered for disposal or recycling after the label has been fully defaced.[16]

All disposal must be handled through your institution's environmental health and safety office or a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.[6][18]

Conclusion: Safety as a Pillar of Scientific Excellence

By integrating these PPE and handling protocols into your daily laboratory practice, you are not just following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research. This commitment to meticulous safety practices is a hallmark of a trustworthy and authoritative scientific professional.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 13728302, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. [Link]

  • Loba Chemie. Cyclopropylamine for Synthesis MSDS. [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • Capot Chemical. Material Safety Data Sheet. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Royal Brinkman. Personal protective equipment for crop protection. [Link]

  • Chemsrc. CAS#:1221274-33-4 | ((1R2R)-2-(aminomethyl)cyclopropyl)methanol. [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • New Jersey Department of Health. Methanol - Hazardous Substance Fact Sheet. [Link]

  • European Chemicals Agency (ECHA). Substance Information - Cyclopropylmethanol. [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.